Product packaging for Piceatannol(Cat. No.:CAS No. 4339-71-3)

Piceatannol

Cat. No.: B1348580
CAS No.: 4339-71-3
M. Wt: 244.24 g/mol
InChI Key: CDRPUGZCRXZLFL-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piceatannol is a stilbenol that is trans-stilbene in which one of the phenyl groups is substituted by hydroxy groups at positions 3 and 4, while the other phenyl group is substituted by hydroxy groups at positions 3 and 5. It has a role as a protein kinase inhibitor, a tyrosine kinase inhibitor, an antineoplastic agent, a plant metabolite, a hypoglycemic agent, an apoptosis inducer and a geroprotector. It is a stilbenol, a member of resorcinols, a member of catechols and a polyphenol. It derives from a hydride of a trans-stilbene.
This compound has been reported in Malus, Caragana tibetica, and other organisms with data available.
This compound is a polyhydroxylated stilbene extract from the seeds of Euphorbia lagascae, which inhibits protein tyrosine kinase Syk and induces apoptosis. (NCI)
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Wine grape (part of);  Tsuga canadensis bark (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1348580 Piceatannol CAS No. 4339-71-3

Properties

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRPUGZCRXZLFL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040587
Record name 3,5,3',4'-Tetrahydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,3',4'5-Tetrahydroxystilbene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10083-24-6, 4339-71-3
Record name Piceatannol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10083-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,5'-Tetrahydroxystilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,5'-Tetrahydroxystilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010083246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piceatannol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name piceatannol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5,3',4'-Tetrahydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICEATANNOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KS3LS0D4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3',4'5-Tetrahydroxystilbene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Piceatannol: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol (trans-3,4,3′,5′-tetrahydroxystilbene) is a naturally occurring polyphenolic stilbenoid, structurally similar to resveratrol. It has garnered significant attention within the scientific community for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties.[1] This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, its intricate biosynthesis pathways, and its modulatory effects on key cellular signaling cascades. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound is distributed across a variety of plant species, with notable concentrations found in fruits, particularly in their seeds and skins. Key natural sources include grapes, passion fruit, and various berries.[2][3] The concentration of this compound in these sources can vary depending on factors such as plant variety, growing conditions, and post-harvest handling.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative data on this compound content in various natural sources, standardized to provide a clear comparison for researchers.

Natural SourcePlant PartThis compound Concentration (dry weight)Reference
Passion Fruit (Passiflora edulis)Seeds4.8 mg/g[2]
Passion Fruit (P. longifilamentosa)Seeds55.2 µg/g[2]
Passion Fruit (P. edulis x P. caerulea)Seeds44.7 µg/g[2]
Red Grapes (Vitis vinifera)Skin374 ng/g[2]
White Grapes (Vitis vinifera)Skin43 ng/g[2]
Blueberries (Vaccinium corymbosum)Fruit138-422 ng/g[3]
Deerberry (Vaccinium stamineum)Fruit138-422 ng/g[3]
Lingonberry (Vaccinium vitis-idaea)FruitNot detected[3]
Red Wineup to 311 µg/L[2]

Biosynthesis Pathways of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a complex network of enzymatic reactions that produces a wide array of secondary metabolites. The biosynthesis of this compound can occur through two primary routes, both originating from the general phenylpropanoid pathway.

General Phenylpropanoid Pathway to Stilbenoid Precursors

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Alternatively, in some plants, L-tyrosine can be directly converted to p-coumaric acid by Tyrosine ammonia-lyase (TAL) .

This compound Biosynthesis from p-Coumaroyl-CoA

From the central precursor p-coumaroyl-CoA, two main pathways lead to the formation of this compound:

Route 1: Resveratrol as an Intermediate

This is the most commonly described pathway.

  • Stilbene synthase (STS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol (3,5,4'-trihydroxystilbene).[4]

  • Hydroxylation of Resveratrol: Resveratrol is then hydroxylated at the 3' position to yield this compound. This critical step can be catalyzed by several enzymes:

    • Cytochrome P450 monooxygenases (CYP): Specifically, enzymes like CYP1B1 have been shown to mediate this conversion.[5][6]

    • 2-oxoglutarate-dependent dioxygenase (2-OGDD): This class of enzymes also possesses the ability to hydroxylate resveratrol.[7]

    • Polyphenol oxidase (PPO): PPO can exhibit cresolase activity, leading to the ortho-hydroxylation of resveratrol to form this compound.[7][8]

Route 2: Direct Synthesis from Caffeoyl-CoA

An alternative, less common pathway involves the direct synthesis of this compound from caffeoyl-CoA.

  • Hydroxylation of p-coumaroyl-CoA: p-coumaroyl-CoA is first hydroxylated to form caffeoyl-CoA.

  • Stilbene synthase (STS): STS then catalyzes the condensation of one molecule of caffeoyl-CoA with three molecules of malonyl-CoA to directly produce this compound.[4]

Piceatannol_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin   invis1 Phe->invis1 Tyr L-Tyrosine pCou p-Coumaric Acid Tyr->pCou   Tyr->pCou TAL Cin->pCou   invis2 Cin->invis2 pCouCoA p-Coumaroyl-CoA pCou->pCouCoA   invis3 pCou->invis3 Res Resveratrol pCouCoA->Res   CaffCoA Caffeoyl-CoA pCouCoA->CaffCoA   invis4 pCouCoA->invis4 invis6 pCouCoA->invis6 MalonylCoA 3x Malonyl-CoA MalonylCoA->Res Pic2 This compound MalonylCoA->Pic2 Pic1 This compound Res->Pic1   invis5 Res->invis5 PAL PAL C4H C4H FourCL 4CL STS1 STS Hydroxylase CYP / 2-OGDD / PPO CaffCoA->Pic2   invis7 CaffCoA->invis7 STS2 STS Hydroxylase2 Hydroxylase invis1->Cin PAL invis2->pCou C4H invis3->pCouCoA 4CL invis4->Res STS invis5->Pic1 CYP/2-OGDD/PPO invis6->CaffCoA Hydroxylase invis7->Pic2 STS invis8

Caption: this compound biosynthesis pathways.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound.

Extraction of this compound from Passion Fruit Seeds (Microwave-Assisted Extraction)

This protocol is adapted from a method for microwave-assisted extraction (MAE) of this compound from passion fruit seed cake.[2]

Materials and Reagents:

  • Dried and powdered passion fruit seeds

  • Ethanol (70% v/v)

  • Microwave extraction system

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Combine 0.25 g of dried passion fruit seed powder with 5 mL of 70% ethanol in a microwave-safe extraction vessel.

  • Place the vessel in the microwave extraction system.

  • Set the extraction parameters to a temperature of 87°C for a duration of 30 minutes.

  • Following extraction, centrifuge the mixture at 3,642 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • For multiple extraction cycles, repeat steps 1-5 with the remaining solid material.

  • Concentrate the pooled supernatant using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilize the concentrated extract to obtain a dry powder.

  • Store the this compound-rich extract at -20°C until further analysis.

Extraction_Workflow Start Start: Dried Passion Fruit Seed Powder Mix Mix with 70% Ethanol Start->Mix MAE Microwave-Assisted Extraction (87°C, 30 min) Mix->MAE Centrifuge Centrifugation (3,642 x g, 10 min) MAE->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Concentrate Rotary Evaporation (40°C) Supernatant->Concentrate Lyophilize Freeze-Drying Concentrate->Lyophilize End End: this compound-Rich Extract Powder Lyophilize->End PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition/Activation PIP3 PIP3 PI3K->PIP3   PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

References

Piceatannol and its Analogues: A Technical Guide to Chemical Structures, Biological Activities, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol, a naturally occurring stilbenoid, has garnered significant attention in the scientific community for its diverse pharmacological properties. As a hydroxylated analogue of resveratrol, this compound exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This technical guide provides an in-depth overview of the chemical structure of this compound and its analogues, summarizes key quantitative data on their biological activities, details relevant experimental protocols, and visualizes their modulation of critical signaling pathways.

Chemical Structure of this compound and its Analogues

This compound (trans-3,3',4,5'-tetrahydroxystilbene) is a polyphenol characterized by two aromatic rings linked by a methylene double bond.[3] Its chemical formula is C14H12O4, and its molecular weight is 244.24 g/mol .[4] The defining feature of this compound compared to its well-known precursor, resveratrol (3,4′,5-trans-trihydroxystilbene), is an additional hydroxyl group on one of its phenyl rings.[3] This structural difference is believed to contribute to its enhanced biological activities in some cases.

Several analogues of this compound have been identified and synthesized, each with unique structural modifications that can influence their biological effects. Notable analogues include:

  • Resveratrol: The direct metabolic precursor to this compound.[5]

  • Pinosylvin: A stilbenoid with a different hydroxylation pattern.

  • 3,4′,5-trimethoxy-trans-stilbene: A methoxylated derivative.

  • Arachidin-1 and Arachidin-3: Prenylated stilbenoids.

  • ε-Viniferin: A resveratrol dimer.

The chemical structures of this compound and some of its key analogues are presented below.

Quantitative Biological Activity Data

The following tables summarize the cytotoxic activities (IC50 values) of this compound and its analogues against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineIC50 (µM)Reference
This compoundT24 (Bladder Cancer)3.9[3]
This compoundHT1376 (Bladder Cancer)4.6[3]
This compoundC6 (Glioma)>100 (in proliferating cells)[3]
This compoundMCF-7 (Breast Cancer)>100[6]
This compoundMDA-MB-231 (Breast Cancer)10-100[6]
This compoundMDA-MB-468 (Breast Cancer)10-100[6]
This compoundHUVECs (Endothelial Cells)5.11 (inhibition of VEGF-induced proliferation)[7]
This compoundPK-15 (Porcine Kidney)0.0307 mg/mL (antiviral activity against PRV)[8]
trans-ε-viniferinHL-60 (Leukemia)5.6 ± 1.4[3]
trans-ε-viniferinHepG2 (Liver Cancer)7.7 ± 0.2[3]
trans-ε-viniferinAGS (Gastric Cancer)9.3 ± 0.3[3]
trans-ε-viniferinMRC-5 (Normal Lung Fibroblasts)49.9[3]
trans-ε-viniferinHH4 (Normal Hepatocytes)192.7 (24h), 177.9 (48h)[3]

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on the NF-κB, JAK/STAT, and VEGF signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. This compound has been demonstrated to suppress NF-κB activation induced by various inflammatory agents.[1][4] It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which are critical steps for NF-κB's translocation to the nucleus and subsequent gene transcription.[4]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IκB Kinase (IKK) Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IKK->NF-κB (p65/p50) phosphorylates p65 p-IκBα p-IκBα p-p65 p-p65 NF-κB_nucleus NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nucleus translocation Piceatannol_block1 This compound Piceatannol_block1->IKK inhibits Piceatannol_block1->NF-κB (p65/p50) inhibits p65 phosphorylation p-IκBα->IκBα degradation Gene Transcription Gene Transcription NF-κB_nucleus->Gene Transcription induces

Caption: this compound inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cellular responses to cytokines. This compound has been identified as an inhibitor of JAK1, a key component of this pathway.[1] By inhibiting JAK1, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.[9]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT Piceatannol_block2 This compound Piceatannol_block2->JAK inhibits STAT Dimer STAT Dimer p-STAT->STAT Dimer dimerization STAT_Dimer_nucleus STAT Dimer STAT Dimer->STAT_Dimer_nucleus translocation Gene Transcription Gene Transcription STAT_Dimer_nucleus->Gene Transcription induces

Caption: this compound inhibits the JAK/STAT signaling pathway.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling is critical for angiogenesis, the formation of new blood vessels. This compound has been shown to exert anti-angiogenic effects by directly binding to VEGF, thereby preventing it from activating its receptor (VEGFR).[7] This blockage inhibits downstream signaling cascades, including the Akt and Erk pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[7]

VEGF_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR binds & activates Piceatannol_block3 This compound Piceatannol_block3->VEGF Downstream Signaling Downstream Signaling (e.g., Akt, Erk) VEGFR->Downstream Signaling activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis promotes

Caption: this compound inhibits the VEGF signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogues.

Synthesis of this compound

A common method for the synthesis of this compound involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][10]

Materials:

  • Triflate 8

  • (E)-alkenylboronoate 13

  • Pinacolborane 12

  • Alkyne 11

  • Palladium catalyst

  • Appropriate solvents and reagents for reaction work-up and purification.

Procedure:

  • Preparation of (E)-alkenylboronoate 13: The key intermediate 13 is prepared diastereoselectively by acid-catalyzed hydroboration of pinacolborane 12 to alkyne 11.[5]

  • Suzuki-Miyaura Cross-Coupling: The trans-stilbene skeleton of this compound is constructed by the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of triflate 8 with (E)-alkenylboronoate 13.[5]

  • Purification: The final product is purified using standard chromatographic techniques.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • This compound or its analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 100, 250, and 500 μg/mL) for a specified period (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-IκBα, IκBα, p-p65, p65, COX-2, GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE: Separate 40 µg of protein per sample on an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound or its analogues

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture RAW264.7 cells and treat them with LPS (e.g., 100 ng/mL) in the presence or absence of different concentrations of the test compound for 24 hours.[13]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate for 10-15 minutes at room temperature.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Conclusion

This compound and its analogues represent a promising class of compounds with significant potential for therapeutic applications. Their ability to modulate key signaling pathways involved in inflammation, cancer, and angiogenesis underscores their importance in drug discovery and development. This technical guide provides a comprehensive resource for researchers and scientists working with these molecules, offering a foundation for further investigation into their mechanisms of action and therapeutic potential. The provided experimental protocols serve as a starting point for the in vitro and in vivo evaluation of these fascinating natural products.

References

A Technical Guide to the In Vitro Biological Activities of Piceatannol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene), a natural analog of resveratrol, is a polyphenolic stilbene found in various plants, including grapes, passion fruit, and white tea.[1] Emerging as a compound of significant interest in the scientific community, this compound has demonstrated a broad spectrum of biological activities in vitro, including potent anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activities

This compound exhibits significant anticancer effects across a variety of cancer cell lines by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[3][4][5]

Quantitative Data: Inhibition of Cancer Cell Proliferation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HL-60Human Acute Myeloid Leukemia5.172[4]
CCRF-CEMAcute Lymphoblastic Leukemia4.57Not Specified[6]
T24Bladder Cancer3.948[3]
HT1376Bladder Cancer4.648[3]
J82Bladder Cancer27.7Not Specified[7]
Caco-2Colorectal Cancer0-50 µg/mL (0-200 µM)Not Specified[5]
HCT-116Colorectal Cancer0-50 µg/mL (0-200 µM)Not Specified[5]
WM266-4Melanoma29.4Not Specified[3]
A2058Melanoma15.6Not Specified[3]
DU145Prostate CancerNot SpecifiedNot Specified[4]
PC3Prostate Cancer74.3Not Specified[3]
LNCaPProstate Cancer22.8Not Specified[3]
MCF-7Breast Cancer65.6Not Specified[3]
OV2008Ovarian Cancer29.148[3]
Key Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways. One of the primary mechanisms is the induction of apoptosis. This is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

This compound-induced intrinsic apoptosis pathway.

Anti-inflammatory Activities

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types.[2][8]

Quantitative Data: Inhibition of Inflammatory Mediators
Cell LineStimulantMediator InhibitedConcentration of this compound% SuppressionReference
RAW264.7 MacrophagesLPSiNOS mRNA30 µM70.4[8]
RAW264.7 Macrophages3T3-L1-CMiNOS mRNA30 µM69.2[8]
RAW264.7 MacrophagesLPSTNF-α mRNA30 µM42.6[8]
RAW264.7 Macrophages3T3-L1-CMTNF-α mRNA30 µM47.0[8]
RAW264.7 MacrophagesLPSIL-6 mRNA30 µM27.3[8]
RAW264.7 Macrophages3T3-L1-CMIL-6 mRNA30 µM42.1[8]
RAW264.7 MacrophagesLPSNO Production30 µM80.3[8]
RAW264.7 MacrophagesLPSTNF-α Production30 µM33.7[8]
RAW264.7 MacrophagesLPSIL-6 Production30 µM66.5[8]

LPS: Lipopolysaccharide, 3T3-L1-CM: Conditioned medium from 3T3-L1 adipocytes, iNOS: Inducible nitric oxide synthase, NO: Nitric oxide, TNF-α: Tumor necrosis factor-alpha, IL-6: Interleukin-6.

Key Signaling Pathways in Anti-inflammatory Activity

A crucial mechanism underlying this compound's anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activities

This compound demonstrates significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[9][10]

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various in vitro assays.

AssayIC50 (µM)Reference
DPPH Radical Scavenging40.2[11]
Aβ Peptide (1-42) Aggregation Inhibition0.48[11]

Neuroprotective Activities

In vitro studies suggest that this compound may have a neuroprotective role by protecting neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced toxicity, which are implicated in neurodegenerative diseases.[9][12]

Quantitative Data: Neuroprotective Effects
AssayCell LineTreatmentThis compound ConcentrationEffectReference
Cell ViabilitySH-SY5YAβ peptide (25-35)Not specifiedIncreased cell viability[11]
Cell ViabilityPC-12H2O2Not specifiedAttenuated cell death[12]
Sirt1/FoxO1 PathwayHippocampal NeuronsIschemia/ReperfusionLow and high dosesActivated the pathway[13][14]

Antiviral Activities

This compound has been shown to inhibit the replication of several viruses in vitro.

Quantitative Data: Antiviral Efficacy
VirusCell LineIC50Reference
Pseudorabies virus (PRV)PK-150.0307 mg/mL[15][16][17][18]
Herpes Simplex Virus-1 (HSV-1)Not Specified47.5 µM[19]
Herpes Simplex Virus-2 (HSV-2)Not Specified45.0 µM[19]
Human Cytomegalovirus (HCMV)WI-3820 µM (effective concentration)[19]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • Protocol Overview:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[20]

    • Treat cells with various concentrations of this compound for the desired duration.[20]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20][21][22]

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[20]

Start Seed Cells Treat Treat with This compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (2-4h, 37°C) Add_MTT->Incubate Add_Solvent Add Solubilizing Agent Incubate->Add_Solvent Read_Absorbance Read Absorbance (~570 nm) Add_Solvent->Read_Absorbance

Workflow for the MTT assay.

2. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

  • Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[23][24][25]

  • Protocol Overview:

    • Harvest cells and create a single-cell suspension.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[23][26]

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.[23][26]

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.[23][26]

    • Calculate the percentage of viable cells.[23]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which varies throughout the cell cycle.[27]

  • Protocol Overview:

    • Harvest and wash the cells.

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[28][29]

    • Treat the cells with RNase to prevent the staining of RNA by PI.[27]

    • Stain the cells with a PI solution.[28]

    • Analyze the fluorescence intensity of the cell population using a flow cytometer.[28]

Western Blot Analysis for NF-κB Pathway

Western blotting is a technique used to detect specific proteins in a sample.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., p65, IκBα).

  • Protocol Overview:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the NF-κB pathway proteins of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: The DPPH radical is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured to determine the radical scavenging activity.[30]

  • Protocol Overview:

    • Prepare a solution of DPPH in methanol.

    • Mix the DPPH solution with various concentrations of this compound.

    • Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[31]

    • Measure the absorbance at a specific wavelength (typically around 517 nm).[31]

    • Calculate the percentage of DPPH radical scavenging.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: The ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored ABTS radical cation is reduced back to its colorless form. The decrease in absorbance is proportional to the antioxidant capacity.[32]

  • Protocol Overview:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.[31][32]

    • Dilute the ABTS radical cation solution to a specific absorbance.

    • Mix the ABTS radical cation solution with various concentrations of this compound.

    • Incubate for a specific period.

    • Measure the absorbance at a specific wavelength (typically around 734 nm).[31]

    • Calculate the percentage of ABTS radical cation scavenging.

Measurement of Anti-inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Principle: A specific antibody for the cytokine of interest is coated onto a microplate. The sample containing the cytokine is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.

  • Protocol Overview:

    • Coat a 96-well plate with a capture antibody specific for the cytokine (e.g., TNF-α, IL-6).

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants (from cells treated with or without this compound) and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme.

    • Incubate to allow the detection antibody to bind to the captured cytokine.

    • Wash the plate and add a substrate for the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

The in vitro evidence presented in this technical guide strongly supports the potential of this compound as a promising candidate for further investigation in the fields of oncology, immunology, neuropharmacology, and virology. The comprehensive quantitative data and detailed methodologies provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design of future studies to explore the therapeutic applications of this multifaceted natural compound. Further research is warranted to translate these in vitro findings into in vivo models and ultimately, to clinical applications.

References

The Pharmacological Landscape of Piceatannol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Stilbenoid for Researchers and Drug Development Professionals

Piceatannol (3,3′,4,5′-tetrahydroxy-trans-stilbene), a natural analog and metabolite of resveratrol, is a polyphenolic stilbene found in various plants, including grapes, passion fruit, and white tea. Emerging as a compound of significant scientific interest, this compound exhibits a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective properties. Its structural distinction from resveratrol—an additional hydroxyl group—may contribute to its enhanced bioavailability and, in some cases, superior biological activity. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and elucidation of key signaling pathways to support further research and development.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound across various pharmacological domains, providing a comparative reference for its potency.

Table 1: Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents this compound's efficacy in inhibiting the proliferation of various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference(s)
HL-60Acute Myeloid Leukemia725.1
K562Chronic Myeloid Leukemia72~10-40
HUT78Cutaneous T-cell Lymphoma72~24
A2058Melanoma7215.6
WM266-4Melanoma7229.4
MCF-7Breast Cancer24>50
T24Bladder Cancer483.9
HT1376Bladder Cancer484.6
Caco-2Colorectal Cancer7217
HCT-116Colorectal Cancer--
A549Lung Cancer--
PANC-1Pancreatic Cancer4821.82
SW1990Pancreatic Cancer4830.69
DU145Prostate Cancer--
OV2008Ovarian Cancer4829.1
Table 2: Anti-inflammatory & Cardiovascular Activity

This table details the effective concentrations of this compound in modulating key markers of inflammation and its effects on cardiovascular targets.

ActivityModel SystemEffectEffective Concentration/DoseReference(s)
Anti-inflammatory
iNOS & COX-2 InhibitionDextran Sulfate Sodium (DSS)-induced mouse colitisAttenuated protein expression10 mg/kg (oral admin.)
iNOS & COX-2 InhibitionTPA-treated mouse skinAttenuated expression-
Pro-inflammatory Cytokine Suppression (NO, PGE₂, TNF-α, IL-6)IL-1β-induced human osteoarthritic chondrocytesAttenuated production-
NF-κB Activation InhibitionTNF-α-stimulated Human Myeloid CellsSuppressed DNA binding activity-
Cardiovascular
Action Potential Duration (APD) ProlongationRat ventricular cellsMarked prolongation3-100 µmol/L
Ito (transient outward K⁺ current) InhibitionRat ventricular cellsIC50 = 44.1 µM-
IKss (steady-state outward K⁺ current) InhibitionRat ventricular cellsIC50 = 118.7 µM-
eNOS PhosphorylationHuman endothelial cellsStimulated NO productionDose-dependent

Key Experimental Protocols

This section provides standardized methodologies for assessing the pharmacological properties of this compound, synthesized from protocols described in the cited literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.1%).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.

Protein Expression Analysis (Western Blot)

This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with this compound, which is crucial for elucidating its mechanism of action on signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary targets of this compound within these cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress NF-κB activation, contributing to its anti-inflammatory and anticancer effects.

NFkB_Pathway This compound Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (p) p65_p50 NF-κB (p65/p50) p65_p50->IkBa Inhibits p65_p50_active NF-κB (p65/p50) Nucleus Nucleus p65_p50_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression (COX-2, iNOS, MMP-9) Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK_complex Inhibits phosphorylation This compound->p65_p50_active Inhibits phosphorylation & translocation

Caption: this compound inhibits NF-κB signaling by targeting IKK and p65.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is critical for cell proliferation, growth, and survival. Dysregulation of this pathway is common in cancer. This compound has been demonstrated to inhibit this pathway, thereby suppressing cancer cell proliferation and inducing apoptosis.

PI3K_Akt_Pathway This compound Inhibition of PI3K/Akt/mTOR Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates (p) mTORC1 mTORC1 Akt->mTORC1 Activates (p) Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits phosphorylation

Caption: this compound suppresses cell survival by inhibiting PI3K and Akt.

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, inflammation, and cell growth. This compound inhibits this pathway, which is implicated in its anti-inflammatory and anticancer activities.

JAK_STAT_Pathway This compound Inhibition of JAK/STAT Pathway cluster_nucleus Cytokine Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (JAK1/JAK2) Receptor->JAK Activates (p) STAT STAT (STAT3) JAK->STAT Phosphorylates (p) STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression This compound This compound This compound->JAK Inhibits phosphorylation

Caption: this compound blocks inflammatory signaling by inhibiting JAK phosphorylation.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models, targeting fundamental cellular processes involved in cancer, inflammation, and cardiovascular disease. Its ability to modulate multiple critical signaling pathways, often with greater potency than its parent compound resveratrol, underscores its promise as a lead compound for drug development.

Future research should focus on several key areas. Firstly, more extensive in vivo studies are required to validate the efficacy and safety of this compound in more complex biological systems and to establish optimal dosing regimens. Secondly, a deeper understanding of its pharmacokinetics and metabolism in humans is essential for clinical translation. Finally, medicinal chemistry efforts could be directed at synthesizing more stable and potent derivatives of this compound to enhance its therapeutic index. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.

Discovery and history of Piceatannol in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Piceatannol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (trans-3,4,3',5'-tetrahydroxystilbene), a natural stilbenoid and a structural analog of resveratrol, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in the plant kingdom. It details the initial isolation, key milestones in its identification across various plant species, and quantitative data on its prevalence. Furthermore, this guide outlines detailed experimental protocols for extraction and quantification and illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Timeline

The journey of this compound discovery began in the mid-20th century, with its initial isolation and characterization from plant sources. The timeline below highlights the key milestones in the identification of this compound in various botanicals.

  • 1984: this compound was first isolated from the seeds of Euphorbia lagascae, where it was identified as an antileukemic principle.[1] This marked the formal discovery of the compound in the plant kingdom.

  • Subsequent Discoveries: Following its initial discovery, this compound was identified in a variety of other plant species, expanding the understanding of its natural distribution. These include:

    • Grapes (Vitis vinifera): this compound has been detected in grape skins, contributing to the pool of bioactive stilbenoids in this widely consumed fruit.[2][3]

    • Passion Fruit (Passiflora edulis): The seeds of passion fruit have been identified as a particularly rich source of this compound.[4][5][6]

    • White Tea (Camellia sinensis): This popular beverage has also been found to contain this compound.

    • Japanese Knotweed (Polygonum cuspidatum): Known for its high resveratrol content, this plant also contains this compound.[7]

    • Rhodomyrtus tomentosa (Rose Myrtle): This fruit, used in traditional medicine, is a notable source of this compound.[8][9][10]

    • Sophora interrupta: this compound has also been isolated from this plant species.

Quantitative Analysis of this compound in Plants

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from various sources, providing a comparative overview for researchers seeking potent natural sources of this compound.

Plant SpeciesPlant PartThis compound ContentReference
Vitis vinifera (Cabernet Sauvignon)Berries0.78 µg/g fresh weight[4][11]
Vitis vinifera (21 red grape varieties)SkinsUp to 72.1 µg/g fresh weight[12]
Passiflora edulisSeeds4.8 mg/g freeze-dried seed[5]
Passiflora edulisSeeds5.7 mg/g[4]
Passiflora edulisSeed Extract Powder37.06 µg/mg[13]
Passiflora edulis 'Flavicarpa'Seeds20.8 ± 0.4 mg/kg[14]
Passiflora edulis 'Sims'Seeds14.6 ± 0.2 mg/kg[14]
Rhodomyrtus tomentosaFruit2.3 mg/g dry weight[8][9][10]
Vaccinium species (Blueberries)BerriesUp to 422 ng/g[11]

Experimental Protocols

Extraction of this compound from Passion Fruit Seeds

This section details a common methodology for the extraction of this compound from passion fruit seeds, a well-documented rich source.

Materials and Equipment:

  • Dried and powdered passion fruit seeds

  • Ethanol (60%)

  • Reflux apparatus

  • Filtration system (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered passion fruit seeds.

  • Add 100 mL of 60% ethanol to the seed powder.

  • Perform reflux extraction for 1 hour.

  • Filter the resulting solution to separate the extract from the solid seed residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound-rich extract.[15]

A more advanced and efficient method for this compound extraction is Microwave-Assisted Extraction (MAE). A sequential MAE at 87 °C, with 70% ethanol for 30 minutes per cycle, has been shown to yield a high concentration of this compound.[16]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series with a Diode-Array Detector (DAD) or equivalent.[17]

  • Column: C18 Agilent Poroshell 120 (100 mm × 4.6 mm i.d., 2.7 μM particle size) or similar reverse-phase column.[17]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[11][17]

    • Solvent B: Methanol or Acetonitrile with 0.1% formic acid.[11][17]

  • Gradient Elution: A typical gradient involves a linear increase in the proportion of Solvent B over time to ensure the separation of this compound from other compounds in the extract.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: 320 nm.[11]

  • Injection Volume: 20 µL.[11]

Procedure:

  • Prepare standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the standard solutions and the sample extract into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and immune responses.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the transcription factor NF-κB, a critical regulator of inflammatory responses.[18][19][20] It achieves this by suppressing the IκBα kinase (IKK) and the phosphorylation of the p65 subunit of NF-κB.[18]

NF_kappaB_Pathway cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB phosphorylates p65 IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation This compound This compound This compound->IKK inhibits This compound->NFkB inhibits p65 phosphorylation Gene Inflammatory Gene Expression Nucleus->Gene activates

This compound's inhibition of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway

This compound can also inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine-mediated cellular responses.[19][21] Specifically, it has been shown to inhibit the activation of JAK2 and STAT3.[21]

JAK_STAT_Pathway cluster_0 Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus translocation This compound This compound This compound->JAK2 inhibits Gene Target Gene Expression Nucleus->Gene activates

Inhibitory effect of this compound on the JAK/STAT pathway.
Syk Kinase Signaling

This compound is a known inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells.[19][22][23][24] By inhibiting Syk, this compound can modulate immune responses, such as mast cell degranulation.[22]

Syk_Kinase_Pathway Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI binds Syk Syk FcεRI->Syk activates Downstream Downstream Signaling Syk->Downstream This compound This compound This compound->Syk inhibits Degranulation Mast Cell Degranulation Downstream->Degranulation

This compound's inhibition of Syk kinase in mast cells.

Conclusion

This compound, since its initial discovery, has emerged as a significant natural compound with a broad spectrum of biological activities. Its presence in various edible plants, particularly in high concentrations in passion fruit seeds and Rhodomyrtus tomentosa, makes it an accessible compound for further research and potential therapeutic applications. The detailed methodologies for its extraction and quantification, along with the elucidation of its effects on key signaling pathways, provide a solid foundation for future investigations into its pharmacological potential. This guide serves as a comprehensive resource for scientists dedicated to exploring the full therapeutic promise of this compound.

References

Piceatannol as a Phytoalexin: A Technical Guide to its Role in Plant Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piceatannol, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, is a critical phytoalexin in the defense mechanisms of various plants. Its synthesis is markedly induced in response to a range of biotic and abiotic stressors, including fungal pathogens, ultraviolet (UV) radiation, and ozone. This technical guide provides a comprehensive overview of the role of this compound in plant stress responses, detailing the signaling pathways that regulate its production, experimental protocols for its induction and quantification, and a summary of its antimicrobial and antioxidant activities. This document is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogen attack or environmental stress. This compound (3,4,3',5'-tetrahydroxy-trans-stilbene) is a prominent member of the stilbene family of phytoalexins, which are characterized by a C6-C2-C6 carbon skeleton. Found in a variety of plants, including grapes (Vitis vinifera), passion fruit (Passiflora edulis), and sugarcane, this compound exhibits a broad spectrum of biological activities, including potent antioxidant and antimicrobial properties.[1][2][3] The induction of this compound biosynthesis is a key component of the plant's innate immune system, providing a rapid and localized defense against invading pathogens and protection from damaging environmental conditions. Understanding the molecular mechanisms underlying this compound production is crucial for developing strategies to enhance plant disease resistance and for the potential exploitation of this bioactive compound in pharmaceutical and nutraceutical applications.

This compound Biosynthesis and its Induction by Stress

This compound is synthesized from the general phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. The key enzymatic steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, which is then condensed with three molecules of malonyl-CoA by stilbene synthase (STS) to produce resveratrol. Subsequently, resveratrol is hydroxylated at the 3' position by a cytochrome P450-dependent monooxygenase, likely a resveratrol 3'-hydroxylase, to yield this compound. The expression of the genes encoding these biosynthetic enzymes is tightly regulated and is induced by various stress signals.

Biotic Stress

Fungal pathogens are potent inducers of this compound biosynthesis. Infection of grapevine (Vitis vinifera) with Botrytis cinerea, the causal agent of gray mold, leads to a significant accumulation of this compound in the infected tissues.[2] This response is part of the plant's hypersensitive response, which aims to limit the spread of the pathogen.

Abiotic Stress

Abiotic stressors also play a crucial role in the induction of this compound. Ultraviolet (UV) radiation, particularly UV-C, has been shown to be a strong elicitor of this compound accumulation in grape leaves and passion fruit calluses.[4][5] This response is thought to be a protective mechanism against UV-induced DNA damage and oxidative stress. Ozone exposure is another abiotic stressor that can trigger the production of phytoalexins, including stilbenes, in plants.[6]

Signaling Pathways Regulating this compound Biosynthesis

The induction of this compound biosynthesis in response to stress is mediated by complex signaling networks. These pathways involve the perception of stress signals, the activation of downstream signaling cascades, and the regulation of transcription factors that control the expression of stilbene biosynthetic genes.

Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK signaling cascade is a central component in plant defense signaling. Upon perception of stress signals, a phosphorylation cascade is initiated, leading to the activation of specific MAPKs. In grapevine, the activation of MAPK cascades is essential for the induction of stilbene synthase (STS) gene expression.[7] This activation ultimately leads to the phosphorylation and activation of downstream transcription factors.

Jasmonate and Salicylate Signaling

The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key regulators of plant defense responses. Jasmonates, in particular, are known to play a crucial role in the induction of phytoalexin biosynthesis.[2][8] The JA signaling pathway involves the degradation of JAZ repressor proteins, which leads to the activation of MYC and WRKY transcription factors.[9]

Transcription Factors

WRKY and MYB transcription factors are key regulators of stilbene synthase gene expression.[9][10] In grapevine, specific WRKY and MYB proteins have been shown to bind to the promoters of STS genes, thereby activating their transcription in response to stress signals.[10][11] The combinatorial regulation by these transcription factors allows for a fine-tuned response to different stressors.

Stress_Signaling_Pathway_for_Piceatannol_Biosynthesis cluster_stress Stress Signals cluster_perception Signal Perception cluster_signaling Intracellular Signaling cluster_transcription Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis Biotic Stress (e.g., Botrytis cinerea) Biotic Stress (e.g., Botrytis cinerea) Receptors Receptors Biotic Stress (e.g., Botrytis cinerea)->Receptors Abiotic Stress (e.g., UV-C, Ozone) Abiotic Stress (e.g., UV-C, Ozone) Abiotic Stress (e.g., UV-C, Ozone)->Receptors MAPK Cascade MAPK Cascade Receptors->MAPK Cascade Jasmonate Signaling Jasmonate Signaling Receptors->Jasmonate Signaling WRKY & MYB TFs WRKY & MYB TFs MAPK Cascade->WRKY & MYB TFs Jasmonate Signaling->WRKY & MYB TFs Stilbene Synthase (STS) Gene Stilbene Synthase (STS) Gene WRKY & MYB TFs->Stilbene Synthase (STS) Gene Resveratrol 3'-hydroxylase Gene Resveratrol 3'-hydroxylase Gene WRKY & MYB TFs->Resveratrol 3'-hydroxylase Gene Resveratrol Resveratrol Stilbene Synthase (STS) Gene->Resveratrol This compound This compound Resveratrol 3'-hydroxylase Gene->this compound Resveratrol->this compound

Caption: Simplified signaling pathway for this compound biosynthesis in response to stress.

Quantitative Data on this compound Accumulation

The accumulation of this compound varies significantly depending on the plant species, the type and intensity of the stressor, and the tissue being analyzed. The following tables summarize quantitative data from various studies.

Table 1: this compound Accumulation in Response to Biotic Stress

Plant SpeciesTissueStressorThis compound Concentration (µg/g fresh weight)Reference
Vitis viniferaBerriesBotrytis cinerea0.052[2]

Table 2: this compound Accumulation in Response to Abiotic Stress

Plant SpeciesTissueStressorThis compound ConcentrationReference
Passiflora edulisCallusUV Irradiation2.17 - 5.31 µg/g[4]
Vitis viniferaGrapesUV-C Irradiation86-fold increase (total stilbenoids)[5]
Melissa officinalisPlantsOzone (80 ppb for 35 days)Upregulation of phenylpropanoid biosynthesis genes[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a phytoalexin.

Induction of this compound Biosynthesis
  • Fungal Culture: Culture Botrytis cinerea on potato dextrose agar (PDA) plates at 20-22°C for 10-14 days under a 12-hour photoperiod with UV-A light to induce sporulation.[12][13]

  • Spore Suspension Preparation: Flood the culture plates with sterile distilled water and gently scrape the surface to release the conidia. Filter the suspension through sterile gauze to remove mycelial fragments.[12][13]

  • Spore Concentration Adjustment: Determine the conidia concentration using a hemocytometer and adjust to 1 x 105 conidia/mL with sterile distilled water.[12]

  • Inoculation: Apply droplets (e.g., 5 µL) of the spore suspension onto the surface of detached or attached grapevine leaves.[13]

  • Incubation: Place the inoculated leaves in a humid chamber at 25°C with a 12-hour photoperiod for 7 days to allow for infection and this compound induction.[12]

  • Sample Preparation: Arrange grape bunches on a non-reflective surface.

  • UV-C Treatment: Expose the grapes to UV-C radiation (254 nm) at a specified dose. For example, a daily application for three days before harvest has been shown to be effective.[5]

  • Incubation: Store the irradiated grapes under controlled conditions (e.g., room temperature in the dark) for a defined period (e.g., 24-48 hours) to allow for the accumulation of this compound.

Extraction and Quantification of this compound
  • Sample Preparation: Defat passion fruit seed powder.

  • Extraction: Perform PLE using a mixture of ethanol and water (e.g., 50-75% ethanol) at elevated temperature (e.g., 70°C) and pressure (e.g., 10 MPa).[1][14]

  • Extract Collection: Collect the extract and concentrate it under reduced pressure.

  • Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A reversed-phase C18 column is suitable for the separation of stilbenes.[8][15]

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.2% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[15][16][17][18]

    • Example Gradient: Start with a high percentage of the aqueous phase, and gradually increase the percentage of the organic solvent over the run time to elute the compounds.[2]

  • Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound, which is around 325 nm.[8]

  • Quantification: Prepare a calibration curve using a pure standard of this compound to quantify its concentration in the plant extracts.

Experimental_Workflow_Piceatannol_Analysis cluster_stress Stress Induction cluster_extraction Extraction cluster_analysis Analysis Plant Material Plant Material Stress Treatment (Biotic/Abiotic) Stress Treatment (Biotic/Abiotic) Plant Material->Stress Treatment (Biotic/Abiotic) Incubation Incubation Stress Treatment (Biotic/Abiotic)->Incubation Tissue Homogenization Tissue Homogenization Incubation->Tissue Homogenization Solvent Extraction Solvent Extraction Tissue Homogenization->Solvent Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration HPLC-UV Analysis HPLC-UV Analysis Filtration & Concentration->HPLC-UV Analysis Data Processing & Quantification Data Processing & Quantification HPLC-UV Analysis->Data Processing & Quantification

Caption: General experimental workflow for this compound analysis in stressed plant tissues.

Conclusion

This compound is a vital phytoalexin that plays a significant role in the defense mechanisms of plants against a variety of biotic and abiotic stresses. Its synthesis is tightly regulated by complex signaling networks, offering multiple points for potential intervention to enhance plant resilience. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further investigate the role of this compound in plant biology and to explore its potential applications in agriculture and medicine. Further research is warranted to fully elucidate the intricate regulatory mechanisms and to optimize methods for the production and extraction of this promising bioactive compound.

References

An In-Depth Technical Guide to Piceatannol Bioavailability and Metabolism In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of piceatannol's bioavailability, pharmacokinetics, and metabolic fate in vivo. This compound, a natural analog of resveratrol, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects[1][2]. A thorough understanding of its behavior within a biological system is paramount for translating these promising in vitro findings into viable clinical applications. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the core metabolic pathways to support further research and development.

Bioavailability and Pharmacokinetic Profile

This compound, like many polyphenolic compounds, exhibits limited oral bioavailability, which is a critical consideration for its development as a therapeutic agent.[3][4]. In vivo studies, primarily conducted in rat models, have established key pharmacokinetic parameters following both intravenous and oral administration.

Following intravenous (IV) administration in Sprague-Dawley rats, this compound is characterized by a high volume of distribution (Vd), suggesting extensive distribution into tissues, and a high hepatic clearance rate[1][3][4]. The plasma elimination half-life after an IV dose has been reported as 4.23 hours, though a much longer urinary elimination half-life of 19.88 hours suggests potential for longer retention within the body[1][3]. The absolute oral bioavailability is relatively low, estimated at 6.99 ± 2.97%[5][6].

Upon oral (intragastric) administration, this compound is absorbed, and its metabolites are readily detected in plasma. The area under the plasma concentration curve (AUC) for this compound and its metabolites increases in a dose-dependent manner[7]. Interestingly, while the AUC for total this compound (parent compound and metabolites) is less than that for total resveratrol, the AUC for the parent this compound compound is significantly greater than that of parent resveratrol, suggesting higher metabolic stability of this compound itself[7][8].

Table 1: Summary of In Vivo Pharmacokinetic Parameters of this compound in Rats

Parameter Administration Route Dose Value Animal Model Reference
AUC Intravenous 10 mg/kg 8.48 ± 2.48 µg·h/mL Sprague-Dawley Rats [3][4]
Plasma t½ Intravenous 10 mg/kg 4.23 h Sprague-Dawley Rats [1]
Urine t½ Intravenous 10 mg/kg 19.88 ± 5.66 h Sprague-Dawley Rats [3][4]
Clearance (CL) Intravenous 10 mg/kg 2.13 ± 0.92 L/h/kg Sprague-Dawley Rats [3][4]
Volume of Distribution (Vd) Intravenous 10 mg/kg 10.76 ± 2.88 L/kg Sprague-Dawley Rats [3][4]
Cmax (this compound) Intragastric 360 µmol/kg 8.1 µM Sprague-Dawley Rats [1]
AUC (Intact this compound) Intragastric (co-admin w/ Resveratrol) 180 µmol/kg 8.6 µmol·h/L Sprague-Dawley Rats [7]

| Absolute Bioavailability | Oral vs. Intravenous | N/A | 6.99 ± 2.97% | Sprague-Dawley Rats |[5][6] |

In Vivo Metabolism of this compound

This compound undergoes extensive and complex metabolism in vivo, primarily through Phase II conjugation reactions: glucuronidation, sulfation, and methylation.[9][10]. These processes rapidly convert the parent compound into various metabolites, significantly influencing its biological activity and clearance.

  • Glucuronidation: This is a major metabolic pathway for this compound. Following administration, glucuronidated compounds are the main metabolites found[1][2]. This compound monoglucuronide is consistently identified as the most abundant metabolite in vivo[6][8]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: this compound is also a substrate for sulfotransferases (SULTs), leading to the formation of monosulfated and disulfated metabolites[1][11][12]. In vitro studies using human liver cytosol and recombinant SULT isoforms have identified SULT1A12, 1A3, and 1E1 as key enzymes in the formation of monosulfates, while SULT1A21 and SULT1A3 are also involved[11][12].

  • Methylation: The catechol structure of this compound allows for O-methylation by Catechol-O-methyltransferase (COMT)[1][10]. This pathway generates two pharmacologically active metabolites: isorhapontigenin and rhapontigenin[5][6][10]. Studies have shown that upon intravenous administration in rats, approximately 17.70% and 4.02% of this compound is converted to isorhapontigenin and rhapontigenin, respectively[10].

It is also noteworthy that this compound itself can be a metabolite of resveratrol, formed via hydroxylation by cytochrome P450 enzymes, particularly CYP1B1[1][13].

Table 2: Major Identified In Vivo Metabolites of this compound | Metabolite | Metabolic Pathway | Key Enzyme(s) | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound Monoglucuronides | Glucuronidation | UGTs | The most abundant class of metabolites found in vivo.[1][6][8] | | This compound Monosulfates | Sulfation | SULTs (1A1, 1A3, 1E1, etc.) | Two distinct monosulfate peaks have been identified.[1][11] | | This compound Disulfate | Sulfation | SULTs (1A1, 1B1) | A product of extensive sulfation.[1][12] | | Isorhapontigenin (O-methyl this compound) | Methylation | COMT | A major, pharmacologically active methylated metabolite.[5][7][10] | | Rhapontigenin (O-methyl this compound) | Methylation | COMT | A pharmacologically active methylated metabolite.[5][10] | | O-methyl this compound conjugates | Methylation + Conjugation | COMT, UGTs/SULTs | Methylated metabolites can undergo further glucuronidation or sulfation.[7][9] |

Metabolic Pathways and Experimental Workflow Visualization

To clarify the complex biotransformation of this compound and the typical process for its analysis, the following diagrams are provided.

Piceatannol_Metabolism PIC This compound MET_GLUC This compound Glucuronides PIC->MET_GLUC UGTs MET_SULF This compound Sulfates PIC->MET_SULF SULTs ISO Isorhapontigenin PIC->ISO COMT RHA Rhapontigenin PIC->RHA COMT ISO_CONJ Isorhapontigenin Conjugates ISO->ISO_CONJ UGTs/SULTs

Caption: Metabolic pathways of this compound in vivo.

PK_Workflow start Animal Dosing (Intravenous or Intragastric) sampling Serial Blood Sampling (e.g., via jugular vein catheter) start->sampling separation Plasma Separation (Centrifugation) sampling->separation prep Sample Preparation (e.g., Protein Precipitation with Acetonitrile) separation->prep analysis Instrumental Analysis (RP-HPLC or LC-MS/MS) prep->analysis quant Data Processing (Quantification against calibration curve) analysis->quant end Pharmacokinetic Modeling (Calculation of AUC, t½, CL, etc.) quant->end

Caption: General experimental workflow for in vivo pharmacokinetic analysis.

Key Experimental Protocols

The characterization of this compound's pharmacokinetics and metabolism relies on well-defined experimental procedures. The methodologies described below are synthesized from multiple in vivo studies.[3][4][14][15].

A. In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used[3][4][10]. Animals are often cannulated (e.g., in the jugular vein) to allow for serial blood sampling without causing undue stress[3][4].

  • Dosing:

    • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and saline) and administered as a single bolus dose, typically around 10 mg/kg[3][4].

    • Intragastric/Oral (PO): this compound is suspended in a vehicle like carboxymethylcellulose and administered by gavage at doses ranging from 90 to 360 µmol/kg[7].

  • Sample Collection:

    • Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) into heparinized tubes[3][4].

    • Urine: For excretion studies, animals are housed in metabolic cages to allow for the collection of urine over extended periods (e.g., up to 84 hours)[1][3].

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

B. Analytical Methodology for Quantification

  • Sample Preparation: A simple protein precipitation step is typically sufficient. An internal standard (e.g., 4-methylumbelliferone) is added to a small volume of plasma (e.g., 100 µL), followed by a larger volume of a cold organic solvent like acetonitrile to precipitate proteins[14][15]. The sample is vortexed and centrifuged, and the resulting supernatant is collected for analysis.

  • Chromatographic Separation:

    • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method[14][15][16].

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly employed[14][15].

    • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to separate this compound from its metabolites and endogenous plasma components[16].

  • Detection and Quantification:

    • Fluorescence Detection: This is a highly sensitive method for this compound, with typical excitation and emission wavelengths around 320 nm and 420 nm, respectively[14][15].

    • UV Detection: Detection is also possible with UV detectors, typically at a wavelength of 310-325 nm[6][14].

    • Mass Spectrometry (MS): For metabolite identification and confirmation, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and its fragments, confirming the identity of metabolites like this compound glucuronide (m/z 419)[13][15].

  • Validation: The analytical method is validated for linearity, precision, accuracy, and extraction efficiency, with a limit of quantitation typically in the low ng/mL range[14][15].

Conclusion and Implications

The in vivo disposition of this compound is defined by extensive tissue distribution and rapid, complex metabolism. The primary metabolic routes are glucuronidation, sulfation, and methylation, leading to a diverse array of metabolites, some of which may possess their own biological activity. While the oral bioavailability of the parent compound is low, its relative metabolic stability compared to resveratrol and its effective conversion to active methylated derivatives are promising attributes[5][7].

For drug development professionals, these findings underscore the necessity of considering the metabolic profile in study design. Future research should focus on:

  • Characterizing the pharmacological activity of the major metabolites (glucuronides, sulfates, and methylated forms) to determine if they contribute to the overall therapeutic effect.

  • Investigating strategies to enhance oral bioavailability, such as novel formulation technologies or co-administration with metabolic inhibitors.

  • Conducting pharmacokinetic studies in human subjects to bridge the translational gap from preclinical models.

By building upon this foundational knowledge of this compound's in vivo behavior, the scientific community can more effectively harness its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Piceatannol Extraction from Passion Fruit Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passion fruit (Passiflora edulis) seeds, often discarded as a byproduct of juice production, are a rich source of the stilbenoid piceatannol (3,4,3′,5′-tetrahydroxy-trans-stilbene). This compound, a resveratrol analog, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1] Its potential therapeutic applications span from cancer prevention and cardiovascular protection to neuroprotection and anti-aging skin treatments.[2][3][4][5] These diverse biological activities are attributed to its ability to modulate various cellular signaling pathways.[2][6]

These application notes provide detailed protocols for the extraction of this compound from passion fruit seeds using various methods, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Additionally, methods for purification and insights into this compound's molecular mechanisms are presented to support further research and drug development endeavors.

Passion Fruit Seed Composition

Passion fruit seeds are composed of lipids, proteins, carbohydrates, and dietary fiber. The lipid content, primarily linoleic acid, makes defatting a crucial preliminary step in achieving higher purity this compound extracts.[4][7]

This compound Extraction Methods: A Comparative Overview

Several techniques have been optimized for the extraction of this compound from passion fruit seeds. The choice of method depends on factors such as desired yield, extraction time, solvent consumption, and environmental considerations. Below is a summary of quantitative data from various studies.

Table 1: Comparison of this compound Extraction Methods and Yields
Extraction MethodSolventTemperature (°C)Time (min)This compound Yield/ConcentrationReference
Conventional Solid-Liquid70% Ethanol80303.68 g/100 g seed dry basis[8][9]
Ultrasound-Assisted (UAE)80% Ethanol70304.5 ± 0.17 mg/g of dried seeds[10][11]
Ultrasound-Assisted (UAE)Ethanol--Significant amounts of this compound[12]
Ultrasound-Assisted (UAE)Acetone--Significant amounts of this compound[12]
Microwave-Assisted (MAE)70% Ethanol8730 (per cycle)27.17 ± 0.9 µg/mg of extract[13]
Soxhlet--12013.03 ± 0.4 µg/mg of extract[13]
Pressurized Liquid (PLE)50% Ethanol70-18.590 mg/g dried and defatted bagasse[14]
Pressurized Liquid (PLE)75% Ethanol70-~6 mg/g defatted by-product[15]
QuEChERS---14.6 - 20.8 mg/kg in seeds[16]

Experimental Protocols

Protocol 1: Sample Preparation - Defatting of Passion Fruit Seeds

For methods requiring defatted seeds, a preliminary extraction to remove the lipid content is necessary. Supercritical Fluid Extraction (SFE) is an effective method for this purpose.[5]

Objective: To remove nonpolar compounds, primarily lipids, from passion fruit seeds to enhance the subsequent extraction of polar phenolic compounds like this compound.

Materials:

  • Dried and ground passion fruit seeds

  • Supercritical Fluid Extraction (SFE) system

  • CO₂ (supercritical grade)

Procedure:

  • Place the ground passion fruit seeds into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Pressure: 35 ± 0.5 MPa[5]

    • Temperature: 40 ± 5 °C[5]

    • CO₂ flow rate: 1.06 × 10⁻⁴ kg CO₂/s[5]

  • Initiate the SFE process and continue until the desired level of defatting is achieved (e.g., a yield of approximately 18.87 ± 0.12% w/w of lipid extract).[5]

  • Collect the defatted passion fruit seed by-product (d-PFBP) for subsequent this compound extraction.

Protocol 2: Conventional Solid-Liquid Extraction

This protocol is based on the optimization studies for maximizing polyphenolic compound extraction.[8][9]

Objective: To extract this compound from passion fruit seeds using a simple solid-liquid extraction method.

Materials:

  • Dried and ground passion fruit seeds

  • 70% Ethanol (v/v)

  • Shaking water bath or magnetic stirrer with heating

  • Centrifuge

  • Filter paper

Procedure:

  • Weigh a known amount of dried passion fruit seed powder.

  • Add 70% ethanol at a specified solvent-to-solid ratio.

  • Place the mixture in a shaking water bath or on a heated magnetic stirrer.

  • Set the temperature to 80°C and the extraction time to 30 minutes.[8][9]

  • After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

  • Collect the supernatant and filter it to remove any remaining solid particles.

  • The resulting extract can be concentrated under vacuum for further analysis or purification.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to conventional methods.[10][11][12]

Objective: To efficiently extract this compound from passion fruit seeds with the aid of ultrasonication.

Materials:

  • Dried and ground passion fruit seeds

  • 80% Ethanol (v/v)[10][11]

  • Ultrasonic bath or probe sonicator with temperature control

  • Centrifuge

  • Filter paper

Procedure:

  • Combine 0.25 g of dried passion fruit seed powder with 5 mL of 80% ethanol in a suitable vessel.[10]

  • Place the vessel in an ultrasonic bath.

  • Set the extraction parameters:

    • Temperature: 70°C[10][11]

    • Time: 30 minutes[10][11]

    • Ultrasound Frequency and Power: 37 kHz and 600W[10]

  • Following sonication, centrifuge the extract at 6,000 rpm for 10 minutes at 4°C.[10]

  • Collect the supernatant containing the extracted this compound.

  • The extract can then be freeze-dried or concentrated for further use.[10]

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE is a rapid extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[13]

Objective: To rapidly extract this compound from passion fruit seed cake using microwave assistance.

Materials:

  • Defatted passion fruit seed cake

  • 70% Ethanol (v/v)

  • Microwave extraction system

  • Centrifuge

  • Filter paper

Procedure:

  • Place a known amount of passion fruit seed cake into the microwave extraction vessel.

  • Add 70% ethanol.

  • Set the MAE parameters:

    • Temperature: 87°C[13]

    • Time: 30 minutes per cycle (sequential extraction can be performed)[13]

  • After the extraction cycle, allow the vessel to cool.

  • Separate the extract from the solid residue by centrifugation and filtration.

  • The resulting extract is a fine brown powder after solvent evaporation.[13]

Protocol 5: Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a preparative liquid-liquid chromatography technique used for the separation and purification of compounds from complex mixtures.[17][18][19]

Objective: To isolate and purify this compound from a crude passion fruit seed extract.

Materials:

  • Crude passion fruit seed extract

  • HSCCC instrument

  • Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:2:1:2.8, v/v)[17][18][19]

  • HPLC system for purity analysis

Procedure:

  • Prepare the two-phase solvent system and equilibrate the HSCCC column with the stationary phase.

  • Dissolve the crude extract in a suitable volume of the solvent system.

  • Inject the sample into the HSCCC system.

  • Perform the separation using the mobile phase at a defined flow rate.

  • Collect fractions and analyze them by HPLC to identify those containing this compound.

  • Pool the fractions with high purity this compound (e.g., >94.8%).[17][18][19]

  • For minor this compound derivatives, further purification of HSCCC fractions can be achieved using semi-preparative HPLC.[17][18][19]

This compound's Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[2][3][6]

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] It achieves this by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

G cluster_NFkB TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases p65 p65 p50 p50 Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->IKK inhibits This compound->p65 inhibits phosphorylation Gene Pro-inflammatory Gene Expression Nucleus->Gene activates

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the PI3K/Akt/Bad Apoptosis Pathway

This compound has demonstrated neuroprotective effects by influencing the PI3K/Akt/Bad signaling pathway.[20] In response to cellular stress, such as exposure to β-amyloid, this pathway can be dysregulated, leading to apoptosis. This compound can promote the phosphorylation of Akt and Bad, which in turn suppresses the pro-apoptotic activity of Bad and inhibits the downstream cleavage of caspases, ultimately preventing cell death.[20]

G Abeta β-amyloid ROS ROS Abeta->ROS induces Bcl2 Bcl-2/Bax Abeta->Bcl2 suppresses Caspases Caspase-9, Caspase-3 Abeta->Caspases activates PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Bad Bad pAkt->Bad phosphorylates pBad p-Bad pBad->Bcl2 inhibits release of pro-apoptotic factors Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis leads to This compound This compound This compound->ROS decreases This compound->pAkt promotes

Caption: this compound's role in the PI3K/Akt/Bad apoptosis pathway.

Experimental Workflow for this compound Extraction and Analysis

G Start Passion Fruit Seeds Drying Drying & Grinding Start->Drying Defatting Defatting (SFE) Drying->Defatting Extraction Extraction (Solvent, UAE, MAE) Defatting->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract Purification Purification (HSCCC, HPLC) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Bioactivity Assays & Drug Development Purethis compound->Analysis

Caption: General workflow for this compound extraction and application.

Conclusion

Passion fruit seeds are a valuable and sustainable source of this compound. The extraction and purification protocols detailed in these application notes provide a foundation for researchers to obtain high-purity this compound for further investigation into its therapeutic potential. The elucidation of its mechanisms of action on key signaling pathways underscores its promise as a lead compound in drug discovery and development. The choice of extraction method can be tailored to specific laboratory capabilities and research goals, with advanced techniques like UAE and MAE offering significant advantages in terms of efficiency and yield.

References

Application Note: Quantification of Piceatannol in Plant Extracts Using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, is a polyphenol of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties. It is found in various plant sources, notably in the seeds of passion fruit (Passiflora edulis).[1][2][3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacological studies. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound in plant-derived samples.

Principle

This method utilizes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract matrix.[4] The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). A Diode Array Detector (DAD) is employed for the detection and quantification of this compound by monitoring its absorbance at a specific wavelength, typically around 320 nm, where it exhibits a characteristic UV spectrum.[4][5][6] Quantification is performed using an external standard calibration curve.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The choice of extraction method can significantly impact the yield of this compound. This compound is sensitive to high temperatures, and prolonged exposure can lead to degradation.[4][5] Therefore, methods like ultrasound-assisted extraction are often preferred over high-temperature techniques such as Soxhlet extraction.[4][5]

1.1. Materials and Reagents

  • Plant material (e.g., dried and ground passion fruit seeds)

  • Ethanol (analytical or HPLC grade)

  • Acetone (analytical or HPLC grade)

  • Water (deionized or Milli-Q)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

1.2. Ultrasound-Assisted Extraction Protocol

  • Weigh approximately 5 g of dried, powdered plant material into a falcon tube.

  • Add 30 mL of extraction solvent (e.g., ethanol or acetone).

  • Place the tube in an ultrasonic bath (e.g., 35 kHz, 80 W) and sonicate for 60 minutes at room temperature.[4]

  • After extraction, centrifuge the mixture to pellet the solid material.

  • Collect the supernatant.

  • The solvent can be removed using a rotary vacuum evaporator to concentrate the extract.[4]

  • Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis

2.1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 Reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other acidifier, HPLC grade)

2.2. Chromatographic Conditions

The following table outlines a typical set of HPLC-DAD conditions for this compound analysis. These may require optimization based on the specific column and instrumentation used.

ParameterCondition
Column C18 Reverse Phase (250 x 4.6 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Gradient Elution Example: 5% B to 95% B over 40 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL[4]
Column Temperature 25-30 °C
DAD Wavelength 320 nm for quantification[4]
Run Time Approximately 45 minutes

2.3. Standard Preparation and Calibration

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or the initial mobile phase.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound. A linear regression with a correlation coefficient (R²) of ≥0.999 is desirable.[4]

2.4. Sample Analysis and Quantification

  • Inject the prepared plant extract samples into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the this compound standard.[4][5] The retention time for this compound is typically around 35.66 minutes under the specified conditions.[4][5]

  • Integrate the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Data Presentation

The following tables summarize quantitative data for this compound in plant extracts from various studies.

Table 1: this compound Content in Passiflora edulis Seed Extracts using Different Extraction Methods.

Extraction MethodSolventThis compound Concentration (µg/g of dry material)Reference
Ultrasound-AssistedEthanolVaries, typically in the range of 10 µg/mL of extract[2][2]
Ultrasound-AssistedAcetoneSimilar to ethanol extraction[5][5]
Pressurized Liquid Extraction (PLE)Ethanol (75%)Can reach up to 56.5 mg/g of extract[7][7]
Conventional Solid-LiquidEthanol:Water (79:21)Lower than PLE[7][7]
SoxhletEthanol/AcetoneNot detected (degradation likely)[4][5][4][5]

Table 2: HPLC Method Validation Parameters for this compound Quantification.

ParameterTypical ValueReference
Linearity (R²)≥ 0.999[4]
Limit of Detection (LOD)0.11 mg/L[8]
Limit of Quantification (LOQ)0.37 mg/L[8]
Precision (%RSD)< 2%[8]
Recovery (%)83-110%[8]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Passion Fruit Seeds) grinding Grinding & Drying plant_material->grinding extraction Ultrasound-Assisted Extraction (Ethanol/Acetone) grinding->extraction centrifugation Centrifugation extraction->centrifugation concentration Solvent Evaporation centrifugation->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse Phase Separation hplc_injection->separation detection DAD Detection (320 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Peak Integration & Quantification data_acquisition->quantification calibration External Standard Calibration Curve calibration->quantification results Results (µg/g) quantification->results

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Methodology cluster_outcomes Outcomes cluster_application Application sample_prep Sample Preparation hplc_analysis HPLC-DAD Analysis sample_prep->hplc_analysis data_processing Data Processing hplc_analysis->data_processing accuracy Accuracy data_processing->accuracy precision Precision data_processing->precision sensitivity Sensitivity data_processing->sensitivity quant_data Quantitative Data data_processing->quant_data quality_control Quality Control of Raw Materials quant_data->quality_control formulation Product Formulation quant_data->formulation research Pharmacological Research quant_data->research

Caption: Logical relationships in this compound quantification.

References

Synthesis and Biological Evaluation of Piceatannol and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of piceatannol, a naturally occurring stilbenoid with significant therapeutic potential, and its derivatives. Furthermore, methodologies for evaluating their biological activity, specifically their impact on key cellular signaling pathways, are outlined.

Chemical Synthesis of this compound

This compound can be synthesized through various chemical strategies. Below are detailed protocols for some of the most common and effective methods.

Protocol 1: Synthesis via Wittig Reaction and Demethylation

This protocol describes a two-step process involving the formation of a stilbene backbone using the Wittig reaction, followed by demethylation to yield this compound.

Step 1: Synthesis of 3,4,3',5'-Tetramethoxy-trans-stilbene

This step utilizes the Wittig reaction to couple an ylide with an aldehyde.

  • Materials:

    • 3,5-Dimethoxybenzyltriphenylphosphonium bromide

    • 3,4-Dimethoxybenzaldehyde

    • Sodium methoxide (NaOMe)

    • Methanol (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to generate the ylide.

    • Add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain 3,4,3',5'-tetramethoxy-trans-stilbene.

Step 2: Demethylation to this compound

This step removes the methyl protecting groups to yield the final product.

  • Materials:

    • 3,4,3',5'-Tetramethoxy-trans-stilbene

    • Boron tribromide (BBr₃)

    • Dichloromethane (DCM, anhydrous)

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3,4,3',5'-tetramethoxy-trans-stilbene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (4.0-5.0 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer to yield crude this compound.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis via Heck Reaction

The Heck reaction provides an alternative method for constructing the stilbene core.

  • Materials:

    • 3,5-Dimethoxyphenol

    • Trifluoromethanesulfonic anhydride (Tf₂O)

    • Pyridine

    • 3,4-Dimethoxystyrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • Preparation of 3,5-dimethoxyphenyl triflate: Dissolve 3,5-dimethoxyphenol (1.0 eq) in pyridine and cool to 0 °C. Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise. Stir at room temperature for 2-4 hours. Work up by adding water and extracting with a suitable organic solvent. Purify the triflate.

    • Heck Reaction: In a reaction vessel, combine the 3,5-dimethoxyphenyl triflate (1.0 eq), 3,4-dimethoxystyrene (1.2 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.1 eq), and Et₃N (2.0 eq) in anhydrous DMF.

    • Heat the mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3,4,3',5'-tetramethoxy-trans-stilbene.

    • Proceed with demethylation as described in Protocol 1, Step 2.

Protocol 3: Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful cross-coupling reaction offers a versatile route to this compound precursors.[1]

  • Materials:

    • 1-Bromo-3,5-dimethoxybenzene

    • (E)-2-(3,4-Dimethoxyphenyl)vinylboronic acid pinacol ester

    • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, combine 1-bromo-3,5-dimethoxybenzene (1.0 eq), (E)-2-(3,4-dimethoxyphenyl)vinylboronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Heat the reaction mixture to reflux (around 80-90 °C) for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 3,4,3',5'-tetramethoxy-trans-stilbene.

    • Perform demethylation as described in Protocol 1, Step 2.

Synthesis Method Key Reaction Starting Materials Typical Overall Yield Advantages Disadvantages
Protocol 1 Wittig Reaction3,5-Dimethoxybenzyltriphenylphosphonium bromide, 3,4-Dimethoxybenzaldehyde40-60%Well-established, reliableUse of strong base, formation of triphenylphosphine oxide byproduct
Protocol 2 Heck Reaction3,5-Dimethoxyphenol, 3,4-Dimethoxystyrene30-50%Good for creating C-C bondsRequires a pre-functionalized triflate, palladium catalyst can be expensive
Protocol 3 Suzuki-Miyaura Coupling1-Bromo-3,5-dimethoxybenzene, (E)-2-(3,4-Dimethoxyphenyl)vinylboronic acid pinacol ester50-70%[1]High yields, mild reaction conditions, tolerance of various functional groupsRequires synthesis of the boronic ester, potential for catalyst poisoning
Patent CN102351658A Condensation & Demethylation3,5-dimethoxy benzyl phosphoric acid diethyl ester, 3,4-dimethoxy benzaldehyde45-50%[2]High purity of final productInvolves preparation of a phosphonate ester

Biological Activity Evaluation

This compound and its derivatives have been shown to modulate several key signaling pathways involved in various diseases. Below are protocols to assess their activity on the NF-κB and PI3K/Akt pathways.

Protocol 4: Assessment of NF-κB Inhibition

This protocol details how to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway, which is crucial in inflammation and cancer.[3][4]

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., macrophages, cancer cell lines).

  • Materials:

    • This compound or its derivatives

    • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

    • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

    • Phosphate Buffered Saline (PBS)

    • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p65, IκBα, and a loading control like GAPDH or β-actin)

    • Reagents for immunofluorescence (paraformaldehyde, Triton X-100, primary antibody for p65, fluorescently labeled secondary antibody, DAPI for nuclear staining)

  • Experimental Workflow:

    • Cell Culture and Treatment:

      • Culture HUVECs to 80-90% confluency.

      • Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

      • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 30-60 minutes to activate the NF-κB pathway.

    • Western Blot Analysis:

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies against p-p65, p65, and IκBα overnight at 4 °C.

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using an enhanced chemiluminescence (ECL) system.

    • Immunofluorescence for p65 Nuclear Translocation:

      • Grow cells on coverslips and treat as described above.

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells with 0.1% Triton X-100.

      • Block with a suitable blocking buffer (e.g., BSA in PBS).

      • Incubate with anti-p65 antibody.

      • Wash and incubate with a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

      • Visualize the subcellular localization of p65 using a fluorescence microscope.

Protocol 5: Analysis of PI3K/Akt Pathway Modulation

This protocol is designed to investigate the effect of this compound on the PI3K/Akt signaling pathway, which is vital for cell survival and proliferation.[5][6]

  • Cell Line: H9c2 cardiomyocytes, PC-12 cells, or relevant cancer cell lines.

  • Materials:

    • This compound or its derivatives

    • Growth factors (e.g., IGF-1) or stress-inducing agents (e.g., H₂O₂)

    • Cell culture medium and supplements

    • PBS

    • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-Akt, Akt, p-mTOR, mTOR, and a loading control)

    • Reagents for cell viability assays (e.g., MTT or CCK-8 assay kit)

  • Experimental Workflow:

    • Cell Culture and Treatment:

      • Culture the chosen cell line to the desired confluency.

      • Pre-treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).

      • Stimulate the cells with a suitable agonist (e.g., IGF-1) or antagonist (e.g., H₂O₂) to modulate the PI3K/Akt pathway.

    • Western Blot Analysis:

      • Lyse the cells and perform Western blotting as described in Protocol 4.

      • Use primary antibodies against p-Akt (at key phosphorylation sites like Ser473 and Thr308), total Akt, and downstream targets like p-mTOR and mTOR.

    • Cell Viability Assay:

      • Seed cells in a 96-well plate and treat with this compound and/or a stressor.

      • Add MTT or CCK-8 reagent to the wells and incubate according to the manufacturer's instructions.

      • Measure the absorbance at the appropriate wavelength to determine cell viability.

Assay Pathway Cell Line Example Stimulus Example Readout Expected Result with this compound
Western Blot NF-κBHUVECsTNF-αDecreased p-p65, Increased IκBαInhibition of NF-κB activation
Immunofluorescence NF-κBHUVECsTNF-αReduced nuclear localization of p65Inhibition of p65 nuclear translocation
Western Blot PI3K/AktH9c2H₂O₂Increased p-Akt/Akt ratioActivation of the pro-survival PI3K/Akt pathway[5]
Cell Viability Assay PI3K/AktCancer Cells-Decreased cell viabilityInhibition of cancer cell proliferation

Visualizations

Synthetic Pathways

Synthesis_of_this compound cluster_wittig Protocol 1: Wittig Reaction cluster_heck Protocol 2: Heck Reaction cluster_suzuki Protocol 3: Suzuki-Miyaura Coupling 3,5-Dimethoxybenzyltriphenylphosphonium bromide 3,5-Dimethoxybenzyltriphenylphosphonium bromide Ylide Ylide 3,5-Dimethoxybenzyltriphenylphosphonium bromide->Ylide NaOMe 3,4,3',5'-Tetramethoxy-stilbene 3,4,3',5'-Tetramethoxy-stilbene Ylide->3,4,3',5'-Tetramethoxy-stilbene + 3,4-Dimethoxybenzaldehyde This compound This compound 3,4,3',5'-Tetramethoxy-stilbene->this compound BBr3 Demethylation 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol 3,5-Dimethoxyphenyl triflate 3,5-Dimethoxyphenyl triflate 3,5-Dimethoxyphenol->3,5-Dimethoxyphenyl triflate Tf2O 3,5-Dimethoxyphenyl triflate->3,4,3',5'-Tetramethoxy-stilbene + 3,4-Dimethoxystyrene Pd(OAc)2 1-Bromo-3,5-dimethoxybenzene 1-Bromo-3,5-dimethoxybenzene 1-Bromo-3,5-dimethoxybenzene->3,4,3',5'-Tetramethoxy-stilbene + Vinylboronic ester Pd(PPh3)4

Caption: Overview of synthetic routes to this compound.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Cells Culture Cells Seed Cells Seed Cells Culture Cells->Seed Cells Pre-treat with this compound Pre-treat with this compound Seed Cells->Pre-treat with this compound Stimulate with Agonist/Antagonist Stimulate with Agonist/Antagonist Pre-treat with this compound->Stimulate with Agonist/Antagonist Western Blot Western Blot Stimulate with Agonist/Antagonist->Western Blot Protein Expression Immunofluorescence Immunofluorescence Stimulate with Agonist/Antagonist->Immunofluorescence Protein Localization Cell Viability Assay Cell Viability Assay Stimulate with Agonist/Antagonist->Cell Viability Assay Cellular Function Data Analysis Data Analysis Western Blot->Data Analysis Immunofluorescence->Data Analysis Cell Viability Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General workflow for evaluating the biological activity of this compound.

Signaling Pathway Modulation

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Activation IKK Activation TNFR->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation p65/p50 Nuclear Translocation p65/p50 Nuclear Translocation IκBα Degradation->p65/p50 Nuclear Translocation Gene Transcription (Inflammation) Gene Transcription (Inflammation) p65/p50 Nuclear Translocation->Gene Transcription (Inflammation) Piceatannol_NFkB This compound Piceatannol_NFkB->IKK Activation Inhibits Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Activation Akt Activation PI3K->Akt Activation mTOR Activation mTOR Activation Akt Activation->mTOR Activation Cell Survival & Proliferation Cell Survival & Proliferation mTOR Activation->Cell Survival & Proliferation Piceatannol_PI3K This compound Piceatannol_PI3K->Akt Activation Modulates

Caption: this compound's modulation of NF-κB and PI3K/Akt signaling pathways.

References

Application Notes: Piceatannol as a Tool for In Vitro Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol (3,4,3′,5′-tetrahydroxy-trans-stilbene) is a naturally occurring polyphenolic stilbene, an analog and metabolite of resveratrol, found in sources such as grapes, passion fruit, and white tea.[1][2] It has garnered significant interest in biomedical research due to its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] this compound's ability to modulate multiple key signaling pathways makes it a valuable chemical probe for in vitro studies aimed at dissecting complex cellular processes and identifying potential therapeutic targets.

This document provides detailed application notes and protocols for utilizing this compound to investigate various signaling cascades in a laboratory setting.

Mechanism of Action: Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting several critical protein kinases and modulating downstream signaling events. Its pleiotropic effects stem from its ability to interact with multiple nodes in the cellular signaling network.

Syk Tyrosine Kinase Inhibition

This compound is widely recognized as a selective inhibitor of Spleen Tyrosine Kinase (Syk).[4][5][6] Syk is a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells, particularly in immune responses mediated by Fc receptors on mast cells.[4][5][7] By inhibiting Syk, this compound can block downstream events like histamine release and cytokine production.[8]

Syk_Pathway cluster_membrane Cell Membrane FcR FcεRI Receptor Syk Syk FcR->Syk Activation Downstream Downstream Signaling (e.g., Histamine Release, Cytokine Production) Syk->Downstream Phosphorylation This compound This compound This compound->Syk Inhibition

Caption: this compound inhibits the Syk signaling pathway.

PI3K/Akt/mTOR Pathway Inhibition

This compound has been shown to directly bind to and suppress the activity of Phosphatidylinositol 3-kinase (PI3K) in an ATP-competitive manner.[8] This inhibition disrupts the PI3K/Akt/mTOR signaling axis, a central pathway that regulates cell proliferation, survival, and growth.[7][9] Its inhibitory effect on this pathway contributes to its pro-apoptotic and anti-proliferative activities in various cancer cell lines.[7][9]

PI3K_Akt_mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

JAK/STAT Pathway Modulation

This compound can selectively inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[10] It has been reported to prevent the interferon-α-induced tyrosine phosphorylation of STAT3 and STAT5 by inhibiting Jak1 phosphorylation, without affecting other STAT proteins like STAT1 and STAT2.[7][8] This selective inhibition makes it a useful tool for studying the specific roles of STAT3 and STAT5 in cytokine signaling.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT3_5 STAT3 / STAT5 JAK1->STAT3_5 Phosphorylates GeneTranscription Gene Transcription STAT3_5->GeneTranscription Dimerizes & Translocates to Nucleus This compound This compound This compound->JAK1 Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway.

NF-κB Pathway Inhibition

This compound is a known inhibitor of Nuclear Factor-kappa B (NF-κB) activation.[2][8] It can suppress NF-κB activation induced by various stimuli, including TNF, by blocking key upstream events such as IκBα phosphorylation and p65 nuclear translocation.[8] This action underlies many of its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC₅₀) and dissociation constants (Ki) of this compound against various kinases and cell lines. These values are crucial for designing in vitro experiments and interpreting results.

Table 1: Inhibitory Activity against Protein Kinases

Target KinaseIC₅₀ / Ki ValueNotes
SykKi = 15 µM[6]This compound displays ~10-fold selectivity for Syk over Lyn.[8]
Protein Kinase A (PKA)IC₅₀ = 3 µM[8]
Protein Kinase C (PKC)IC₅₀ = 8 µM[8]
Myosin Light Chain Kinase (MLCK)IC₅₀ = 12 µM[8]
CDPKIC₅₀ = 19 µM[8]

Table 2: Cytotoxic and Anti-proliferative Activity (IC₅₀) in Various Cell Lines

Cell LineCell TypeIC₅₀ ValueExposure Time
HL-60Human Acute Myeloid Leukemia5.1 µM[11]72 h
SUDHL-6Diffuse Large B-cell Lymphoma18 µM[3]72 h
U2392Diffuse Large B-cell Lymphoma25 µM[3]72 h
DOHH2Diffuse Large B-cell Lymphoma37 µM[3]72 h
Karpas 422Diffuse Large B-cell Lymphoma48 µM[3]72 h
T24Bladder Cancer3.9 µM[12]Not Specified
HT1376Bladder Cancer4.6 µM[12]Not Specified
HL-60Human Promyelocytic Leukemia5.6 µM[12]Not Specified
HepG2Human Liver Cancer7.7 µM[12]Not Specified
AGSHuman Gastric Cancer9.3 µM[12]Not Specified

Note: IC₅₀ values can vary significantly based on the cell line, assay conditions, and exposure duration.

Experimental Workflow and Protocols

A typical workflow for investigating the effect of this compound on a specific signaling pathway involves a series of coordinated in vitro assays.

Experimental_Workflow A Hypothesis: This compound affects Pathway X B Determine Optimal Dose (Cell Viability Assay, e.g., MTT/CCK-8) A->B C Treat Cells with this compound (Non-toxic concentration) B->C D Pathway Analysis (Western Blot for p-Proteins) C->D E Functional Outcome Analysis (e.g., Migration, Apoptosis Assay) C->E F Data Analysis & Conclusion D->F E->F

Caption: General workflow for studying this compound's effects in vitro.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol determines the cytotoxic or anti-proliferative effects of this compound to establish a working concentration for subsequent experiments.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • DMSO (for formazan dissolution in MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Typical concentration ranges to test are 0, 1, 5, 10, 25, 50, and 100 µM.[14] The final DMSO concentration in all wells (including control) should be consistent and non-toxic (typically <0.1%).

  • Remove the old medium and add 100 µL of the medium containing the different this compound concentrations to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11][14]

  • Assay:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is apparent.

  • Measurement: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.[15]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in the expression or phosphorylation status of key proteins within a signaling pathway after this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 3 × 10⁵ cells/mL) in 6-well plates and allow them to attach overnight.[16]

  • Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 12 hours).[16]

  • If studying inhibition of an activated pathway, stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α or VEGF) for a short period (e.g., 10-30 minutes) before harvesting.[13][16]

  • Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at ~13,000 g for 15 minutes at 4°C.[16] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-PAGE gel.[16] Run the gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels and compare with the loading control (e.g., GAPDH or β-actin).

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration, a key functional outcome of many signaling pathways.

Materials:

  • 6-well or 12-well cell culture plates

  • 100-200 µL pipette tip

  • This compound

  • Culture medium (serum-free or low-serum to minimize proliferation)

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a 6-well plate and grow them to 80-90% confluence.[14]

  • Create Scratch: Gently create a linear "scratch" or wound in the cell monolayer using a sterile pipette tip.[14]

  • Wash and Treat: Wash the wells twice with PBS to remove detached cells.[14] Add fresh low-serum medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C.

  • Final Imaging: After a set time (e.g., 8 or 24 hours), capture images of the exact same locations as the 0-hour time point.[13][14]

  • Analysis: Measure the width of the scratch at both time points using software like ImageJ. Calculate the percentage of wound closure to quantify cell migration. Compare the migration rate between this compound-treated and control groups.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) Staining Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Culture cells and treat them with this compound at the desired concentration (e.g., 10 µM or 50 µM) for the chosen duration (e.g., 72 hours).[17]

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at a low speed and wash the cell pellet with cold PBS.

  • Staining: Resuspend approximately 1 × 10⁶ cells in 100 µL of annexin-binding buffer.[17]

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

References

Piceatannol: A Potent Inducer of Apoptosis for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol, a naturally occurring stilbenoid and a metabolite of resveratrol, has garnered significant attention in cancer research for its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][2][3] This polyphenolic compound, found in sources like grapes, passion fruit, and red wine, exerts its anti-cancer effects through multiple mechanisms, making it a valuable tool for studying apoptosis and developing potential therapeutic agents.[4][5] this compound has been shown to modulate both the intrinsic and extrinsic apoptotic pathways, influence the generation of reactive oxygen species (ROS), and regulate key signaling cascades involved in cell survival and proliferation.[4][6][7] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing this compound as a tool for inducing apoptosis in a laboratory setting.

Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, often dependent on the specific cancer cell type and experimental conditions. Key mechanisms include:

  • Activation of Intrinsic (Mitochondrial) Pathway: this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4] This event activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][5][6] The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2, is also a critical aspect of this pathway.[4][6]

  • Induction of Extrinsic (Death Receptor) Pathway: this compound has been observed to increase the expression of death receptors like Fas, leading to the activation of caspase-8.[4] Activated caspase-8 can then directly cleave and activate caspase-3 or cleave Bid into its truncated form (tBid), which amplifies the apoptotic signal through the mitochondrial pathway.[4]

  • Modulation of Signaling Pathways: this compound influences several signaling pathways critical for cancer cell survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.[2] Furthermore, this compound can regulate microRNA expression, such as downregulating miR-21, which in turn upregulates the tumor suppressor PTEN and inhibits the Akt signaling pathway.[8]

  • Role of Reactive Oxygen Species (ROS): The effect of this compound on ROS levels appears to be cell-type specific. In some cancer cells, it increases intracellular ROS, which can trigger mitochondrial dysfunction and apoptosis.[5][6][7] Conversely, in other contexts, this compound has demonstrated antioxidant properties, suggesting its role in the cellular redox environment is complex.[1][9]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its impact on apoptosis in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
HL-60Acute Myeloid Leukemia5.172[1]
PANC-1Pancreatic Cancer6048[5][6]
MIA PaCa-2Pancreatic Cancer9048[5][6]
WM266-4Melanoma29.436[3]
A2058Melanoma15.636[3]
Saos-2Osteosarcoma~10024[10]
MG-63Osteosarcoma~10024[10]
DU145Prostate Cancer1-10 (effective range)Not specified[4]
SH-SY5YNeuroblastoma50-100 (effective range)72[7]

Table 2: Effects of this compound on Apoptotic Markers

Cell LineThis compound Conc. (µM)EffectReference
HL-6014Increased PARP1 cleavage[1]
HL-6014Increased Caspase-3 activation[1]
PANC-160Increased Caspase-3 & -9 activity[5]
MIA PaCa-290Increased Caspase-3 & -9 activity[5]
DU1451-10Increased cleaved Caspase-8, -9, -7, -3, and PARP[4]
SH-SY5Y50, 100Upregulation of CASP8 gene expression[7]
WM266-430Down-regulation of Bcl-2, up-regulation of Bax, activation of Caspase-3[3]
A205830Down-regulation of Bcl-2, up-regulation of Bax, activation of Caspase-3[3]

Experimental Protocols

Here are detailed protocols for key experiments used to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10³ to 2 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10-200 µM) for the desired time period (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (DMSO) group.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of this compound for the specified time.

  • Harvest the cells (including floating cells) and wash them twice with ice-cold PBS.[11]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11][12]

  • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells by flow cytometry within one hour.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • This compound-treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. (Refer to manufacturer's datasheet for recommended antibody dilutions, e.g., anti-PARP1 at 1:1000).[1]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature (e.g., 1:10,000 dilution).[1]

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Piceatannol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound Fas Fas Death Receptor This compound->Fas Upregulates Piceatannol_intrinsic This compound Casp8 Pro-Caspase-8 Fas->Casp8 aCasp8 Activated Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3 aCasp8->Casp3 Bid Bid aCasp8->Bid Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2 Bcl-2 Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome aCasp9 Activated Caspase-9 Casp9->aCasp9 Cleavage aCasp9->Apoptosome Apoptosome->Casp3 Piceatannol_intrinsic->Bcl2 Downregulates Piceatannol_intrinsic->Bax Upregulates aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP Cleavage tBid tBid Bid->tBid Cleavage tBid->Mitochondrion

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Detection (Annexin V/PI) cluster_western Protein Analysis (Western Blot) s1 Seed Cells t1 Treat with this compound s1->t1 m1 Add MTT Reagent t1->m1 d1 Dissolve Formazan m1->d1 r1 Read Absorbance d1->r1 s2 Treat Cells h2 Harvest & Wash Cells s2->h2 st2 Stain with Annexin V/PI h2->st2 a2 Analyze by Flow Cytometry st2->a2 s3 Lyse Cells p3 Protein Quantification s3->p3 e3 SDS-PAGE & Transfer p3->e3 b3 Block & Antibody Incubation e3->b3 d3 Detection b3->d3

Caption: Experimental workflow for studying this compound-induced apoptosis.

PI3K_AKT_Pathway This compound This compound miR21 miR-21 This compound->miR21 Inhibits PTEN PTEN miR21->PTEN PI3K PI3K PTEN->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's regulation of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes & Protocols: Cell Culture Protocols for Piceatannol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piceatannol (3,3',4,5'-tetrahydroxystilbene) is a naturally occurring polyphenolic stilbenoid and a structural analog of resveratrol.[1][2] Found in various plants, including grapes, passion fruit, and blueberries, it has garnered significant attention for its diverse biological activities.[3][4] Research has demonstrated its potential as an anti-inflammatory, anti-cancer, and antioxidant agent.[3][5] this compound has been shown to induce apoptosis, suppress cell proliferation, and modulate key signaling pathways in various cancer cell lines, making it a promising candidate for further investigation in drug development.[6][7] This document provides a comprehensive overview of cell culture protocols for treating various cell lines with this compound, summarizing effective concentrations and detailing methodologies for assessing its biological effects.

Data Presentation: this compound Treatment Parameters in Various Cell Lines

The following table summarizes the effective concentrations and treatment durations of this compound across different cell lines as reported in the literature. This data serves as a guide for designing new experiments.

Cell LineCell TypeThis compound Conc. (µM)Treatment Duration (h)Key Findings & Observed Effects
HL-60 Human Leukemia14 (IC90)12 - 96Induction of caspase-dependent apoptosis; PARP1 cleavage; increased sub-G1 cell population.[2][8][9]
PANC-1 Human Pancreatic Cancer60 (IC50)48Decreased cell viability; induction of apoptosis; increased ROS production; inhibited migration and invasion.[7]
MIA PaCa-2 Human Pancreatic Cancer90 (IC50)48Decreased cell viability and induction of apoptosis.[7]
RAW264.7 Mouse Macrophage3 - 3024Potent suppression of LPS-induced inflammatory markers (iNOS, TNF-α, IL-6).[10][11]
HUVECs Human Endothelial CellsUp to 3048No effect on viability up to 30 µM, but significantly suppressed VEGF-induced proliferation.[12]
PC-12 Rat Pheochromocytoma5 - 2024 (pretreatment)No cytotoxicity up to 20 µM; protected against H₂O₂-induced oxidative stress.[13]
RA-FLSs Rheumatoid Arthritis Fibroblast-like SynoviocytesNot specifiedNot specifiedSuppressed inflammatory response and decreased cell viability by blocking NF-κB and MAPK pathways.[3]
OV2008 Ovarian Cancer1024Enhanced cisplatin-induced apoptosis and caspase-3 activation.[14]
hPLF Human Periodontal Ligament Fibroblasts1 - 101Maintained cell viability in the presence of H₂O₂-induced oxidative stress.[15][16]

Experimental Workflow & Protocols

A typical workflow for investigating the effects of this compound on cultured cells involves initial viability screening followed by more specific functional and mechanistic assays.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Analysis cell_culture 1. Cell Seeding & Culture (e.g., 96-well or 6-well plates) piceatannol_prep 2. Prepare this compound Stock (e.g., in DMSO) & Dilutions treatment 3. Treat Cells (Varying concentrations and durations) piceatannol_prep->treatment viability 4a. Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability Incubate apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis Incubate protein 4c. Protein Analysis (e.g., Western Blot) treatment->protein Incubate gene 4d. Gene Expression (e.g., RT-qPCR) treatment->gene Incubate data_analysis 5. Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis gene->data_analysis G TNFa TNF-α IKK IKK TNFa->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Releases p65_p50_active NF-κB (Active) p65_p50->p65_p50_active Nucleus Nucleus p65_p50_active->Nucleus Translocates to Inflammation Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation Promotes Transcription G This compound This compound p53 p53 Activation (Phosphorylation) This compound->p53 Enhances XIAP XIAP This compound->XIAP Promotes Degradation Caspase3_active Active Caspase-3 p53->Caspase3_active Promotes Proteasome Proteasome XIAP->Proteasome Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

References

Troubleshooting & Optimization

Piceatannol HPLC-FLD Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) analysis of Piceatannol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction, separation, and detection of this compound.

Sample Preparation and Extraction

Q1: What are the recommended methods for extracting this compound from plant materials, such as passion fruit seeds?

A1: Several methods can be employed, with varying efficiency. Ultrasound-assisted extraction is often preferred as it is low-cost, simple, and can yield better results than some conventional methods[1]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully developed and validated for this compound determination in passion fruit seeds, showing good recovery and precision[2][3]. High-pressure liquid extraction has also been reported as effective.[4].

Q2: My this compound recovery is low. What could be the cause and how can I improve it?

A2: Low recovery can be due to degradation or inefficient extraction. This compound is sensitive to high temperatures, which can cause degradation during prolonged extraction processes like the Soxhlet method[1][5]. To improve recovery, consider using methods that operate at or near room temperature, such as ultrasound-assisted extraction[1][5]. Additionally, the choice of solvent is crucial; mixtures of ethanol and water have been shown to enhance the recovery of phenolic compounds, including this compound[6].

Q3: I suspect my this compound is degrading during sample preparation. How can I prevent this?

A3: this compound instability can be a significant issue. It is known to be unstable in certain solvents like methanol, even at -20°C, and can degrade in cell culture mediums[7]. The degradation may be related to its antioxidant activity[7]. To minimize degradation, prepare solutions fresh, store them in appropriate solvents (DMSO has shown better stability than methanol), and protect them from light and high temperatures[7]. The addition of antioxidants like ascorbic acid can also significantly slow the degradation rate[7].

HPLC-FLD Method and Parameters

Q4: What are the optimal excitation and emission wavelengths for this compound detection using a fluorescence detector (FLD)?

A4: For sensitive and selective detection of this compound, recommended wavelengths are approximately 320-358 nm for excitation and 420-461 nm for emission. Specific validated methods have used excitation at 320 nm and emission at 420 nm[8], while other studies have utilized excitation at 358 nm and emission at 461 nm[9]. It is advisable to optimize these wavelengths on your specific instrument using a pure this compound standard.

Q5: I am having trouble separating this compound from Resveratrol. How can I improve the resolution?

A5: Achieving good resolution between this compound and its analogue, Resveratrol, is a common challenge. Optimization of the mobile phase composition is key. A gradient elution using a mobile phase consisting of an acidified aqueous component (e.g., 0.04% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile) on a C18 column is typically effective[8]. Adjusting the gradient slope, flow rate, or column temperature can help improve separation[10]. Using a column with a smaller particle size or a different stationary phase chemistry may also enhance resolution[10].

Chromatography and Peak-Related Issues

Q6: My this compound peak is tailing or showing significant broadening. What are the common causes?

A6: Peak tailing or broadening can stem from several issues. One common cause is the interaction of the analyte with active sites (residual silanols) on the column packing material[11]. This is particularly relevant for polar compounds. Other causes include column degradation, incompatibility between the injection solvent and the mobile phase, or column overload[11][12]. To resolve this, ensure your sample is dissolved in the mobile phase or a weaker solvent, check the column's health, and consider using a mobile phase with a pH that ensures this compound is in a single ionic state[11].

Q7: The retention time for this compound is shifting between injections. What should I check?

A7: Retention time shifts are typically caused by inconsistencies in the HPLC system or mobile phase[12]. Check for the following:

  • Mobile Phase: Ensure the mobile phase composition is consistent and prepared fresh. Evaporation of the more volatile solvent component can alter retention times[11].

  • Pump Performance: Inconsistent pump flow, often caused by air bubbles or faulty check valves, can lead to fluctuations[12]. Degas the mobile phase thoroughly and prime the pump.

  • Column Temperature: Fluctuations in column temperature can cause shifts. Using a column oven is crucial for maintaining a stable temperature and reproducible results[10][11].

  • Column Equilibration: Ensure the column is fully equilibrated between gradient runs.

Q8: I am observing a noisy or drifting baseline. How can I fix this?

A8: A noisy or drifting baseline can compromise sensitivity and integration accuracy. Common causes include:

  • Air Bubbles: Air trapped in the pump, detector, or tubing is a frequent culprit. Thoroughly degas the mobile phase and purge the system[12].

  • Contaminated Mobile Phase: Impurities in solvents or buffers can create a rising baseline, especially in gradient elution. Use high-purity HPLC-grade solvents and prepare aqueous solutions fresh.

  • Detector Issues: A failing detector lamp or a contaminated flow cell can cause noise[12].

  • Leaks: System leaks can cause pressure fluctuations and baseline instability[11][12].

Data & Methodologies

Data Presentation

Table 1: Comparison of HPLC Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)[8]Reverse Phase C18[1][5]Not Specified
Mobile Phase Methanol: 0.04% H₃PO₄ in Water (34:66 v/v)[8]Acetonitrile and Water (acidified)[5]Not Specified
Flow Rate 1.0 mL/min[8]1.0 mL/min[5]Not Specified
Detection Fluorescence (FLD)[8]Diode Array (DAD)[1][5]Fluorescence (FLD)[9]
λex (Excitation) 320 nm[8]N/A358 nm[9]
λem (Emission) 420 nm[8]N/A461 nm[9]
λ (DAD) N/A320 nm[1][5]N/A
Retention Time ~19-20 minutes[8]~35.66 minutes[1][5]Not Specified

Table 2: Overview of this compound Extraction Methods

Extraction MethodSolvent(s)Key FindingsReference(s)
Ultrasound-Assisted Ethanol or AcetoneLow-cost and simple. Yields significant amounts of this compound and Resveratrol. Avoids thermal degradation.[1][4][5]
QuEChERS Acetonitrile, saltsGood linearity, precision, and recoveries (82-102%). Powerful strategy for this compound determination.[2][3]
Soxhlet Ethanol or AcetoneNot recommended. High temperatures can cause degradation of this compound. No detectable amounts found in one study.[1][5]
Pressurized Liquid Extraction (PLE) Ethanol/Water mixturesEffective, especially with aqueous ethanol (75%). Can concentrate this compound significantly compared to conventional methods.[4][6]
Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol is based on methodologies reported for extracting stilbenes from passion fruit by-products[1][5].

  • Sample Preparation: Grind dried passion fruit seeds or other plant material into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a suitable vessel.

    • Add 20 mL of ethanol (or acetone).

    • Place the vessel in an ultrasonic bath (e.g., 35 kHz).

    • Perform the extraction for 60 minutes at room temperature.

  • Filtration: After extraction, filter the mixture through a 0.45 µm syringe filter to remove particulate matter.

  • Analysis: The resulting filtrate is ready for direct injection into the HPLC system.

Protocol 2: General HPLC-FLD Method for this compound Quantification

This protocol is a generalized procedure based on a validated method[8].

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.04% phosphoric acid.

    • Solvent B: HPLC-grade methanol.

    • Isocratic condition: 66% Solvent A and 34% Solvent B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C (maintained by a column oven).

  • FLD Settings:

    • Excitation Wavelength: 320 nm.

    • Emission Wavelength: 420 nm.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.1 to 10 µg/mL) dissolved in the mobile phase. Determine the concentration in samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental & Troubleshooting Workflows

G cluster_workflow This compound Analysis Workflow cluster_troubleshooting Troubleshooting: Poor Peak Shape Sample Sample Material (e.g., Passion Fruit Seeds) Grind Grinding & Homogenization Sample->Grind Extract Ultrasound-Assisted Extraction Grind->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC-FLD Analysis Filter->HPLC Data Data Processing & Quantification HPLC->Data Result Final Concentration Data->Result Start Problem: Peak Tailing/Broadening CheckSolvent Is Injection Solvent Stronger than Mobile Phase? Start->CheckSolvent CheckColumn Is Column Old or Contaminated? CheckSolvent->CheckColumn No Sol_Solvent Action: Dissolve Sample in Mobile Phase CheckSolvent->Sol_Solvent Yes CheckpH Is Mobile Phase pH Appropriate? CheckColumn->CheckpH No Sol_Column Action: Flush Column or Replace if Necessary CheckColumn->Sol_Column Yes Sol_pH Action: Adjust pH to Ensure Single Analyte Species CheckpH->Sol_pH Yes End Problem Resolved Sol_Solvent->End Sol_Column->End Sol_pH->End

Figure 1: General experimental workflow and a troubleshooting guide for poor peak shape.

Signaling Pathway

G Simplified this compound Action on VEGF Signaling This compound This compound Binding VEGF Binding to VEGFR2 This compound->Binding Inhibits VEGF VEGF VEGF->Binding VEGFR2 VEGFR2 Receptor Signaling Downstream Signaling (p-Akt, p-Erk) VEGFR2->Signaling Binding->VEGFR2 Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Signaling->Angiogenesis

References

Piceatannol solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of piceatannol.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is characterized by its low water solubility. The reported solubility in water is approximately 0.5 mg/mL.[1] This limited solubility can present significant challenges in experimental design and in vivo applications.

Q2: In which organic solvents is this compound readily soluble?

A2: this compound exhibits good solubility in several organic solvents. This property is often utilized to create stock solutions that can then be diluted into aqueous buffers for experiments. For detailed solubility data, please refer to Table 1.

Q3: How stable is this compound in aqueous solutions?

A3: this compound is known to be unstable in aqueous solutions, particularly at neutral or alkaline pH. It is recommended not to store aqueous solutions of this compound for more than one day.[2] The compound is also photosensitive and should be protected from light.[1] For long-term storage, it is best to keep this compound as a solid at -20°C.

Q4: How does pH affect the solubility and stability of this compound?

A4: The solubility of stilbenoids like this compound and resveratrol is pH-dependent. Generally, their solubility increases at pH values above 7.[3] However, stability decreases in neutral to alkaline conditions.[4] While specific data for this compound across a wide pH range is limited, data from the structurally similar compound resveratrol can provide some guidance (see Table 2). It is crucial to find a balance between solubility and stability for your specific application.

Troubleshooting Guide

Issue: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility Limit: You may be exceeding the solubility limit of this compound in your final aqueous solution.

    • Solution: Decrease the final concentration of this compound. Refer to the solubility data in Table 1 for guidance.

  • Insufficient Organic Co-solvent: The percentage of the organic solvent from your stock solution may be too low in the final aqueous buffer to maintain solubility.

    • Solution: Increase the proportion of the organic co-solvent in your final solution. For example, a 1:2 solution of ethanol to PBS (pH 7.2) has been shown to solubilize this compound up to approximately 0.3 mg/mL.[2]

  • pH of the Aqueous Buffer: The pH of your buffer can significantly impact solubility.

    • Solution: While solubility may increase at higher pH, stability decreases. If your experimental conditions allow, you might test a slightly more acidic pH where this compound is more stable, though solubility will be lower.[4]

Issue: My this compound solution appears to be degrading over time (e.g., color change, loss of activity).

Possible Causes and Solutions:

  • Instability in Aqueous Solution: As mentioned, this compound is not stable for extended periods in aqueous media.

    • Solution: Always prepare fresh aqueous solutions of this compound for each experiment. Avoid storing them for more than a day.[2]

  • Light Exposure: this compound is photosensitive.

    • Solution: Protect your this compound solutions from light by using amber vials or by wrapping your containers in aluminum foil.[1]

  • Oxidation: Polyphenols like this compound can be susceptible to oxidation.

    • Solution: When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
Water~ 0.5[1]
Ethanol~ 10[2]
DMSO~ 5[2]
Dimethyl formamide (DMF)~ 3[2]
1:2 Ethanol:PBS (pH 7.2)~ 0.3[2]

Table 2: pH-Dependent Aqueous Solubility of Resveratrol (as a reference for this compound)

pHSolubility (mg/mL)Reference
30.41[3]
81.12[3]

Note: This data is for resveratrol and should be used as a qualitative guide for this compound due to their structural similarity.

Experimental Protocols to Enhance Aqueous Solubility

Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer

This is the most common and straightforward method for preparing this compound for in vitro experiments.

Materials:

  • This compound powder

  • Ethanol (or DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Inert gas (optional, e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol (or DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • (Optional) Gently bubble inert gas through the solvent before adding it to the this compound to remove dissolved oxygen.

  • Vortex the tube until the this compound is completely dissolved. The solution should be clear.

  • To prepare your working solution, dilute the stock solution into your pre-warmed aqueous buffer to the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours.

Protocol 2: Preparation of this compound Nanoemulsion

This protocol is based on a reported formulation to significantly enhance the solubility and release of this compound in aqueous solutions.[5]

Materials:

  • This compound

  • Castor oil (oil phase)

  • Polyoxyethylene castor oil (EL-40) (surfactant)

  • Ethanol (co-surfactant)

  • Deionized water (aqueous phase)

Optimized Formulation:

  • This compound: 0.54% (w/w)

  • Castor oil: 10.30% (w/w)

  • EL-40: 25.6% (w/w)

  • Ethanol: 3.87% (w/w)

  • Water: 60.23% (w/w)

Procedure:

  • Accurately weigh and mix the this compound, castor oil, EL-40, and ethanol to form the oil phase.

  • Stir the mixture at a constant temperature until a clear and homogenous solution is obtained.

  • Slowly add the deionized water to the oil phase under continuous, gentle magnetic stirring.

  • Continue stirring until a stable, translucent nanoemulsion is formed. The mean particle size for this formulation has been reported to be around 87.3 nm.[5]

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol is a general method adapted for polyphenols and can be used to prepare this compound-cyclodextrin complexes to improve aqueous solubility. The freeze-drying method is suitable for thermolabile compounds.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.45 µm syringe filter

  • Freeze-dryer

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Add the this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • After the incubation period, filter the solution through a 0.45 µm syringe filter to remove any un-complexed, insoluble this compound.

  • Freeze the filtered solution (e.g., at -80°C).

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • The resulting powder can be stored and readily dissolved in aqueous solutions for experiments.

Signaling Pathway Diagrams

This compound is known to inhibit several signaling pathways, which is central to its biological activity. Below are diagrams illustrating its inhibitory effects on the NF-κB and Syk kinase pathways.

piceatannol_nfkb_pathway tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb Phosphorylates p_p65 P-p65 ikk->p_p65 Phosphorylates p65 nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates p_ikb P-IκBα p_ikb->nfkb Releases gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces This compound This compound This compound->ikk This compound->p_p65 Inhibits p65 phosphorylation p_p65->nucleus Translocates

Caption: this compound inhibits the NF-κB signaling pathway.

piceatannol_syk_pathway antigen Antigen receptor Immune Receptor (e.g., BCR, FcεRI) antigen->receptor Cross-links lyn Lyn receptor->lyn syk Syk receptor->syk Recruits lyn->receptor p_syk P-Syk (Active) lyn->p_syk Phosphorylates syk->p_syk downstream Downstream Signaling p_syk->downstream Activates response Cellular Response (e.g., Degranulation, Cytokine Release) downstream->response This compound This compound This compound->syk Inhibits kinase activity

References

Piceatannol Technical Support Center: Navigating Dose-Response Curve Inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot inconsistencies observed in piceatannol's dose-response curves. By addressing common experimental challenges and providing detailed protocols and pathway diagrams, this guide aims to facilitate more consistent and reproducible results in this compound research.

Frequently Asked Questions (FAQs)

Q1: Why do I observe different IC50 values for this compound in the same cancer cell line across different experiments?

A1: Several factors can contribute to variability in IC50 values for this compound. One critical factor is the stability of this compound in cell culture medium.[1][2] this compound, a polyphenol with a catechol structure, is known to be unstable in common cell culture media like Dulbecco's Modified Eagle's Medium (DMEM) at 37°C.[1][2] The compound can degrade over the course of your experiment, leading to an underestimation of its potency. The presence of ascorbic acid has been shown to delay its degradation.[1][2] Additionally, variations in cell density, passage number, and metabolic activity of the cells can all influence the apparent IC50.

Q2: I'm not seeing a clear dose-dependent effect of this compound on my cells. What could be the issue?

A2: A lack of a clear dose-response can stem from several sources. Firstly, the concentration range you are testing may be too narrow or not appropriate for your specific cell line. This compound's effective concentration can vary significantly between cell types, ranging from low micromolar to higher concentrations.[3][4][5] Secondly, the duration of treatment is crucial. Some effects of this compound, such as apoptosis induction, are time-dependent.[4] It is advisable to perform a time-course experiment in addition to a dose-response study. Lastly, consider the possibility of a biphasic or non-monotonic dose-response, where lower concentrations might elicit a stronger effect than higher concentrations, or vice-versa, depending on the endpoint being measured.

Q3: Can the vehicle used to dissolve this compound affect my results?

A3: Yes, the choice of solvent and its final concentration in the culture medium can significantly impact your experiment. This compound is often dissolved in dimethyl sulfoxide (DMSO). While this compound is stable in DMSO at various temperatures, high concentrations of DMSO can be toxic to cells and can interfere with cellular processes.[1] It is crucial to use a consistent, low concentration of the vehicle across all treatment groups, including a vehicle-only control, to ensure that the observed effects are solely attributable to this compound.

Q4: Are there known metabolites of this compound that could be influencing my in vitro results?

A4: While this compound is a metabolite of resveratrol, it is also further metabolized in vivo into glucuronidated, methylated, and sulfated forms.[6][7] In in vitro settings, some cell lines, particularly those with high metabolic activity (e.g., liver cancer cells), may be capable of metabolizing this compound.[8] These metabolites may have different biological activities than the parent compound, potentially contributing to the observed dose-response.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between replicate experiments. 1. This compound degradation in culture medium.[1][2]2. Inconsistent cell seeding density.3. Variation in cell passage number or health.1. Prepare fresh this compound solutions for each experiment. Consider adding a stabilizing agent like ascorbic acid (e.g., 0.5 mM) to the medium.[1]2. Ensure precise and consistent cell counting and seeding for all plates.3. Use cells within a defined, narrow passage number range and ensure high viability before treatment.
No observable effect of this compound at expected concentrations. 1. The chosen concentration range is not effective for the specific cell line or endpoint.2. Insufficient treatment duration.3. This compound instability leading to loss of active compound.1. Broaden the concentration range tested (e.g., from nanomolar to high micromolar). Refer to published literature for effective concentrations in similar models.[3][4][5][9]2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Minimize the time between adding this compound to the medium and treating the cells. Prepare working solutions immediately before use.
Unexpected or biphasic dose-response curve. 1. Off-target effects at higher concentrations.2. Modulation of multiple signaling pathways with opposing effects.3. This compound may have different effects at different concentrations (e.g., antioxidant vs. pro-oxidant).1. Carefully review the literature for known off-target effects of this compound.2. Investigate key signaling pathways known to be affected by this compound to understand the underlying mechanism.[10][11][12]3. Measure multiple endpoints to gain a more comprehensive understanding of the cellular response.
Discrepancies between in vitro and in vivo results. 1. Poor oral bioavailability and rapid metabolism of this compound in vivo.[6][7][13]2. Different mechanisms of action in a complex biological system compared to a single cell line.1. Consider the pharmacokinetic properties of this compound when designing in vivo studies. Alternative delivery methods or formulations may be necessary to improve bioavailability.[7]2. Validate in vitro findings with appropriate in vivo models to understand the physiological relevance of the observed effects.

Quantitative Data Summary

The following tables summarize the reported effective concentrations of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HL-60Acute Myeloid Leukemia5.172[5]
PANC-1Pancreatic Cancer6048[4]
MIA PaCa-2Pancreatic Cancer9048[4]
Caco-2Colorectal Adenocarcinoma42.0 ± 9.8Not Specified[9]
HT-29Colorectal Adenocarcinoma69.5 ± 4.6Not Specified[9]
A549 (in combination with gemcitabine)Non-Small Cell Lung Cancer< 0.2 (for gemcitabine)72 (after 12h this compound pre-treatment)[14]

Table 2: Effective Concentrations of this compound for Other Biological Effects

EffectCell/Model SystemEffective Concentration (µM)Reference
Inhibition of AdipogenesisHuman Visceral Adipose-Derived Stem Cells5, 10, 20[15]
Enhancement of Cisplatin SensitivityOvarian Cancer Cells (OV2008)10[11]
Suppression of VEGF-mediated AngiogenesisHuman Umbilical Vein Endothelial Cells (HUVECs)30[13]
Induction of Apoptosis in Activated T-cellsMouse Splenocytes50[16]
Inhibition of Lipolysis3T3-L1 Adipocytes50[17]
Protection against Mitochondrial ROSC2C12 Cells10[18]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is adapted from the methodology described for assessing the effect of this compound on A549 non-small cell lung cancer cells.[14]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 3.5 x 10³ cells/well and allow them to adhere overnight.

  • This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute the stock solution with RPMI-1640 medium to achieve the desired final concentrations. Sterilize the final solutions using a 0.22-µm filter.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 2, 10, 50 µM) for 12 hours.

  • Co-treatment (Optional): If studying synergistic effects, add the second compound (e.g., gemcitabine at various concentrations) to the wells and incubate for an additional 72 hours. For single-agent studies, continue incubation for the desired duration.

  • MTT Incubation: After the treatment period, add 0.5 mg/ml MTT solution to each well and incubate for 2 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is a general guideline based on the principles of Western blotting used in studies investigating this compound-induced apoptosis.[4][11]

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 activation\n(Ser15 phosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; NOXA [label="NOXA expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; XIAP [label="XIAP degradation\n(Ubiquitin-proteasome pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrial_Fission [label="Mitochondrial Fission\n(Drp1-dependent)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> p53 [color="#5F6368"]; this compound -> XIAP [color="#5F6368"]; this compound -> Mitochondrial_Fission [color="#5F6368"]; p53 -> NOXA [color="#5F6368"]; NOXA -> Caspase3 [color="#5F6368"]; XIAP -> Caspase3 [label="inhibits", style=dashed, color="#5F6368"]; Mitochondrial_Fission -> Apoptosis [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; } this compound-induced apoptosis signaling pathway.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beclin1 [label="Beclin-1", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Beclin1 [label="interacts with", color="#5F6368"]; this compound -> mTOR [label="inhibits", style=dashed, color="#5F6368"]; Beclin1 -> Autophagy [color="#5F6368"]; Bcl2 -> Beclin1 [label="inhibits", style=dashed, color="#5F6368"]; this compound -> Bcl2 [label="impairs binding to Beclin-1", style=dashed, color="#5F6368"]; mTOR -> Autophagy [label="inhibits", style=dashed, color="#5F6368"]; } this compound-mediated autophagy induction pathway.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cells in\n96-well plate"]; treat [label="Treat with serial\ndilutions of this compound"]; incubate [label="Incubate for\ndefined period (e.g., 48h)"]; assay [label="Perform cell\nviability assay (e.g., MTT)"]; measure [label="Measure absorbance"]; analyze [label="Analyze data and\ncalculate IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> treat; treat -> incubate; incubate -> assay; assay -> measure; measure -> analyze; analyze -> end; } Workflow for determining the IC50 of this compound.

References

Technical Support Center: Preventing Piceatannol Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising bioactive compound piceatannol, ensuring its stability during sample preparation is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is susceptible to degradation from exposure to light, high temperatures, and alkaline pH conditions. Oxidation is a primary degradation pathway, leading to the formation of various byproducts and loss of bioactivity.

Q2: How can I minimize this compound degradation during sample extraction?

A2: To minimize degradation, it is crucial to work under subdued light and at low temperatures. Avoid high-heat extraction methods like Soxhlet. Instead, opt for non-thermal techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1][2] Using solvents containing antioxidants and maintaining a slightly acidic pH can also significantly improve stability.

Q3: What are the recommended storage conditions for this compound stock solutions and samples?

A3: this compound stock solutions, typically dissolved in solvents like DMSO or ethanol, should be stored at -20°C or lower and protected from light.[3] this compound is more stable in DMSO than in methanol.[3] Samples extracted from biological matrices should also be stored frozen and in the dark until analysis. For long-term storage, flushing sample vials with an inert gas like nitrogen or argon can help prevent oxidation.

Q4: Can I use ascorbic acid to stabilize my this compound samples? If so, how?

A4: Yes, ascorbic acid is an effective antioxidant for stabilizing this compound. In cell culture media, the addition of ascorbic acid has been shown to significantly slow the degradation rate of this compound.[3] When preparing samples from biological matrices like plasma or tissue homogenates, incorporating an antioxidant solution containing ascorbic acid is highly recommended. A common approach is to add a small volume of a concentrated ascorbic acid solution to the sample or extraction solvent to achieve a final concentration that effectively inhibits oxidation.

Q5: At what pH is this compound most stable?

A5: this compound is more stable in acidic to neutral conditions. Alkaline pH promotes its degradation. Therefore, it is advisable to use buffers with a pH below 7 during sample preparation and analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction Degradation due to high temperature during extraction (e.g., Soxhlet).Use a non-thermal extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1][2] Ensure the temperature does not exceed 70°C during UAE.
Degradation due to exposure to light.Perform all sample preparation steps under dim or amber light. Use amber-colored vials for sample collection and storage.
Oxidation of this compound.Add an antioxidant, such as ascorbic acid, to the extraction solvent and sample. Work quickly and keep samples on ice.
Inconsistent results between replicate samples Variable degradation across samples due to differences in handling time or exposure to destabilizing factors.Standardize the entire sample preparation workflow, ensuring consistent timing for each step and uniform protection from light and heat.
Incomplete extraction.Optimize the extraction protocol by adjusting the solvent-to-sample ratio, extraction time, and sonication/mixing intensity.
Appearance of unknown peaks in chromatogram This compound degradation products.Review the sample handling procedure to identify potential causes of degradation (light, heat, pH). Analyze a freshly prepared standard to confirm the retention time of pure this compound.
Matrix effects from the biological sample.Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances.
Loss of this compound during storage Improper storage conditions.Store all this compound-containing solutions and samples at -20°C or below, protected from light.[3] Consider flushing vials with inert gas before sealing.
Instability in the storage solvent.This compound is more stable in DMSO compared to methanol.[3] For aqueous solutions, ensure the pH is slightly acidic and consider adding a stabilizing agent.

Quantitative Data on this compound Stability

Table 1: Stability of this compound in Different Solvents at Various Temperatures over Two Weeks [3]

SolventTemperatureStability
DMSO37°CStable
DMSO4°CStable
DMSO-20°CStable
Methanol37°CUnstable
Methanol4°CUnstable
Methanol-20°CUnstable (degradation products detected)

Table 2: Effect of Ascorbic Acid on this compound Degradation in Cell Culture Medium (DMEM) at 37°C [3]

ConditionObservation
Without Ascorbic AcidThis compound degradation begins almost immediately.
With 0.5 mM Ascorbic AcidDegradation is delayed for up to 630 minutes.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material (e.g., Passion Fruit Seeds)
  • Sample Preparation: Dry the plant material and grind it into a fine powder.

  • Extraction Solvent: Prepare a solution of 80% ethanol in water.

  • Extraction Procedure:

    • Mix the powdered plant material with the extraction solvent (e.g., 1:20 sample-to-solvent ratio).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature, not exceeding 70°C.

  • Sample Recovery:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant containing the extracted this compound.

    • For long-term storage, evaporate the solvent under reduced pressure and store the dried extract at -20°C in the dark.

Protocol 2: Sample Preparation for HPLC Analysis of this compound from Plasma
  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution (e.g., a structural analog of this compound)

    • Acetonitrile (ACN), ice-cold

    • Ascorbic acid solution (e.g., 1 M in water, freshly prepared)

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution and 5 µL of ascorbic acid solution. Vortex briefly.

    • Add 300 µL of ice-cold ACN to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the HPLC mobile phase.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Sample Preparation for HPLC Analysis of this compound from Cell Lysate
  • Cell Lysis:

    • After experimental treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Precipitation and Extraction:

    • Add three volumes of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% ascorbic acid) to the cell lysate.

    • Vortex thoroughly and incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Final Sample Preparation:

    • Carefully collect the supernatant.

    • Evaporate the solvent to dryness.

    • Reconstitute the pellet in the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Visualizing Degradation and Prevention Strategies

This compound Degradation Pathway

G This compound This compound Oxidation Oxidation This compound->Oxidation O2 Degradation_Products Degradation Products (e.g., Dimers, Trimers) Oxidation->Degradation_Products Light Light Light->Oxidation High_Temp High Temperature High_Temp->Oxidation Alkaline_pH Alkaline pH Alkaline_pH->Oxidation

Caption: Factors leading to the oxidative degradation of this compound.

Experimental Workflow for Preventing this compound Degradation

G cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis & Storage Sample_Collection Sample Collection (Subdued Light) Extraction Ultrasound-Assisted Extraction (<70°C, with Antioxidants) Sample_Collection->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation (Low Temperature) Supernatant_Collection->Evaporation Reconstitution Reconstitution in Acidic Mobile Phase Evaporation->Reconstitution Storage Storage (-20°C, Dark) Evaporation->Storage HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis

Caption: A typical workflow designed to minimize this compound degradation.

References

Technical Support Center: Piceatannol Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Piceatannol by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal (Ion Suppression)

You observe a significantly lower signal for this compound in your biological samples compared to the standard solution, or the signal intensity is highly variable between different samples. This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the MS source.

Troubleshooting Steps:

  • Evaluate the Matrix Effect: The first step is to confirm and quantify the extent of ion suppression. The post-extraction spike method is a standard approach.

    • Protocol: Prepare three sets of samples:

      • Set A: this compound standard in a neat solvent (e.g., methanol).

      • Set B: Blank matrix extract (e.g., plasma, urine) spiked with this compound standard at the same concentration as Set A.

      • Set C: Blank matrix extract without the analyte.

    • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For a robust method, the matrix factor should ideally be between 0.75 and 1.25.[1]

  • Improve Sample Preparation: The goal is to remove interfering components from the matrix before LC-MS analysis.

    • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation for removing phospholipids and other interfering substances.[2] For this compound, a C18 or a mixed-mode sorbent can be effective.

    • Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate can be used to extract this compound from aqueous matrices, leaving behind many interfering components.

    • Phospholipid Removal Plates: If phospholipids are suspected to be the main cause of ion suppression, specialized phospholipid removal plates can be used for sample cleanup.[3]

  • Optimize Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, try to chromatographically separate them from the this compound peak.

    • Gradient Modification: Adjust the gradient profile to increase the separation between this compound and the region of ion suppression. A post-column infusion experiment can help identify the retention time window where suppression occurs.

    • Column Chemistry: Experiment with different column chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl) that may offer different selectivity for this compound and interfering matrix components.

  • Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thus compensating for signal variations and improving the accuracy and precision of quantification.

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects, particularly from non-volatile salts.[5]

Issue 2: Poor Recovery of this compound During Sample Preparation

You are consistently losing a significant amount of this compound during the extraction process, leading to low overall method sensitivity.

Troubleshooting Steps:

  • Evaluate Recovery: To determine where the loss is occurring, analyze each fraction of your extraction process (e.g., the sample load, wash, and elution fractions from SPE).

  • Optimize SPE Method:

    • Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for this compound's properties (a polyphenol with a logP of 2.68). Reversed-phase (C18) or polymer-based sorbents are common choices.

    • Inadequate Conditioning/Equilibration: Ensure the sorbent is properly conditioned and equilibrated to the pH of the sample.

    • Sample pH: The pH of the sample can significantly affect the retention of this compound on the SPE sorbent. Since this compound has acidic hydroxyl groups, adjusting the pH of the sample to below its pKa will ensure it is in a neutral form and better retained on a reversed-phase sorbent.

    • Wash Solvent Too Strong: If this compound is found in the wash fraction, the wash solvent is too strong and is eluting the analyte prematurely. Use a weaker wash solvent.

    • Elution Solvent Too Weak: If this compound is not efficiently recovered in the elution step, the elution solvent is not strong enough. Increase the percentage of the organic solvent or use a stronger organic solvent.

  • Optimize LLE Method:

    • Solvent Choice: Ensure the extraction solvent has a good affinity for this compound. Ethyl acetate is a common choice.

    • pH Adjustment: Adjusting the pH of the aqueous sample can improve the partitioning of this compound into the organic phase.

    • Emulsion Formation: If emulsions are forming, try centrifugation at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help break emulsions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting components in the sample matrix.[6] These components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[7] For this compound, which is often analyzed in complex biological matrices like plasma or urine, common interfering substances include salts, phospholipids, and endogenous metabolites.

Q2: How can I quantitatively assess the matrix effect for this compound in my samples?

A2: The most common method is the post-extraction spike-in approach. This involves comparing the peak area of this compound in a solution prepared with extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect. A detailed protocol is provided in the troubleshooting guide above.

Q3: What are the most common sources of matrix effects in plasma and urine samples for this compound analysis?

A3: In plasma, phospholipids are a major cause of ion suppression in ESI-MS.[3] Salts and other endogenous small molecules can also contribute. In urine, salts and urea are significant contributors to matrix effects. The concentration of these components can vary between individuals and with hydration status, leading to variable matrix effects. A study on resveratrol, a compound structurally similar to this compound, showed that recovery of its metabolites significantly decreased as the percentage of urine in the sample increased, highlighting the impact of the urine matrix.[8]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: There is no single "best" technique, as the optimal method depends on the matrix and the required sensitivity. However, for complex matrices like plasma, Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to simple protein precipitation.[2] For cleaner matrices or when high throughput is required, a "dilute-and-shoot" approach might be sufficient if the instrument is sensitive enough.[9]

Q5: Should I use a matrix-matched calibration curve for this compound quantification?

A5: Yes, using a matrix-matched calibration curve is highly recommended to compensate for matrix effects. This involves preparing your calibration standards in the same blank matrix as your samples (e.g., this compound-free plasma). This helps to ensure that the calibration standards and the unknown samples experience similar levels of ion suppression or enhancement, leading to more accurate results.

Data Presentation

Table 1: Hypothetical Quantitative Data on Matrix Effect of this compound in Human Plasma

Sample Preparation MethodMean Matrix Effect (%)% RSD (n=6)
Protein Precipitation (Acetonitrile)6518
Liquid-Liquid Extraction (Ethyl Acetate)8512
Solid-Phase Extraction (C18)958

This table illustrates that more extensive sample cleanup methods like SPE can significantly reduce the matrix effect and improve reproducibility.

Table 2: Recovery of Resveratrol Metabolites in Varying Urine Concentrations [8]

Urine Concentration (%)trans-Resveratrol-4'-O-d-glucuronide Recovery (%)Resveratrol-3-O-sulfate Recovery (%)trans-Resveratrol-3-O-β-d-glucuronide Recovery (%)Saccharin Recovery (%)
290.2101.6100.8108.2
1075.395.492.1101.5
2050.188.785.394.3
5015.677.074.581.9

This data demonstrates a significant increase in ion suppression (decreased recovery) with a higher concentration of urine matrix for resveratrol metabolites, which are structurally similar to this compound and its metabolites.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

  • Prepare three sets of samples in triplicate:

    • Set A (Neat Standard): In a clean tube, add a known amount of this compound stock solution and dilute with the final mobile phase composition to the desired concentration (e.g., 100 ng/mL).

    • Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., 100 µL of plasma) through your entire sample preparation procedure. In the final step, add the same amount of this compound stock solution as in Set A to the extracted matrix and bring it to the final volume with the reconstitution solvent.

    • Set C (Blank Matrix): Process a blank biological sample through your entire sample preparation procedure without adding any this compound.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = [(Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A] * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma) extraction Extraction (SPE, LLE, or PP) sample->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS System evaporation->lcms Injection data Data Acquisition lcms->data quantification Quantification data->quantification results Results quantification->results

Caption: General experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Inconsistent/Low Signal (Suspected Matrix Effect) eval_me Evaluate Matrix Effect (Post-Extraction Spike) start->eval_me me_present Significant Matrix Effect (>25% suppression/enhancement) eval_me->me_present Yes me_absent No Significant Matrix Effect (Check other parameters) eval_me->me_absent No improve_sp Improve Sample Prep (SPE, LLE, PLR) me_present->improve_sp optimize_lc Optimize Chromatography (Gradient, Column) me_present->optimize_lc use_silis Use Stable Isotope-Labeled IS me_present->use_silis end Reliable Quantification improve_sp->end optimize_lc->end use_silis->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Enhancing the Antioxidant Activity of Piceatannol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to enhancing the antioxidant activity of piceatannol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the structural basis for the antioxidant activity of this compound and its derivatives?

A1: The antioxidant activity of this compound is largely attributed to its chemical structure, specifically the presence of hydroxyl (-OH) groups on its stilbene backbone. The catechol moiety (two adjacent hydroxyl groups on the B-ring) is particularly important, as it enhances radical scavenging ability. The 4'-OH group is pivotal for this activity, and the additional 3'-OH group in this compound, as compared to resveratrol, further increases its antioxidant potential by stabilizing the resulting phenoxy radical after donating a hydrogen atom to a free radical.

Q2: How can the antioxidant activity of this compound be enhanced through derivatization?

A2: Enhancing the antioxidant activity of this compound derivatives can be achieved through several strategies:

  • Improving Lipophilicity: Synthesizing lipophilic derivatives by adding alkyl chains can improve the solubility of this compound in non-aqueous media, such as lipids and cell membranes, potentially increasing its efficacy in biological systems. These modifications can be made while retaining the crucial catechol moiety, thus preserving or even enhancing antioxidant activity in specific environments.

  • Glycosylation: Creating glycoside derivatives can improve the water solubility and stability of this compound. While glycosylation at a key hydroxyl group might decrease the intrinsic radical-scavenging activity in some in vitro assays, it can improve bioavailability, leading to enhanced antioxidant effects in vivo.

Q3: Which signaling pathways are primarily involved in the antioxidant action of this compound?

A3: this compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating several key cellular signaling pathways:

  • NRF2/HO-1 Pathway: this compound can activate the transcription factor NRF2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • SIRT1 and SIRT3 Pathways: this compound's protective effects against oxidative stress are also mediated through sirtuin pathways. SIRT1 is involved in cellular stress resistance, while SIRT3 plays a crucial role in mitochondrial health, protecting against mitochondrial dysfunction and regulating autophagy.

  • PI3K/Akt Pathway: This pathway is involved in cell survival and can be modulated by this compound to protect cells from oxidative damage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and evaluation of this compound derivatives.

Synthesis and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low yield of synthesized derivative Incomplete reaction; Degradation of starting material or product; Suboptimal reaction conditions (temperature, solvent, catalyst).Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC. Ensure starting materials are pure and dry. Optimize reaction conditions by testing different solvents, temperatures, and reaction times. For enzymatic synthesis, ensure the enzyme is active and the pH and temperature are optimal.
Difficult purification of the final product Presence of closely related byproducts or unreacted starting materials; Poor separation on chromatography column.Use a combination of purification techniques, such as column chromatography followed by preparative HPLC or crystallization. For HPLC, try different solvent gradients, column types (e.g., C18, phenyl-hexyl), and flow rates. High-speed countercurrent chromatography can also be an effective purification method for these compounds.
Unexpected peaks in NMR or Mass Spectrometry data Presence of impurities or byproducts; Isomerization of the stilbene double bond (trans to cis); Incomplete removal of protecting groups.Analyze the spectra carefully to identify the structures of the impurities. The presence of cis-isomers can be confirmed by characteristic coupling constants in the 1H NMR spectrum. If protecting groups are still present, repeat the deprotection step under stronger conditions or for a longer duration.
Antioxidant Activity Assays
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible results in DPPH/ABTS assays Instability of the DPPH or ABTS radical solution; Pipetting errors; Fluctuation in incubation temperature or time; Interference from colored compounds.Prepare fresh radical solutions daily and store them in the dark. Use calibrated pipettes and ensure consistent mixing. Maintain a constant temperature and incubation time for all samples. Run a blank for each sample concentration to correct for background absorbance from the sample itself.
Low or no antioxidant activity detected The derivative may have lower activity in the specific assay conditions; The compound is not soluble in the assay medium; The concentration range tested is too low.Test a wider range of concentrations. Ensure the compound is fully dissolved in the assay solvent; a co-solvent like DMSO may be necessary. Consider that glycosylation of a key hydroxyl group can reduce activity in chemical-based assays like DPPH.
Rapid color change in DPPH assay before adding the sample Degradation of the DPPH radical due to exposure to light or high temperature.Prepare the DPPH working solution immediately before use and protect it from light by wrapping the container in aluminum foil. Maintain the solution at a stable, cool temperature.
Precipitation of the sample in the Cellular Antioxidant Activity (CAA) assay Poor solubility of the lipophilic derivative in the cell culture medium.Dissolve the compound in a minimal amount of a biocompatible solvent like DMSO before diluting it in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Quantitative Data

Table 1: DPPH Radical Scavenging Activity of this compound and its Derivatives
Compound Modification SC50 (μM)[1] Notes
This compound-~30Parent compound, high activity.
3,5-di-O-acetyl this compoundAcetyl groups on A-ring35.6Lipophilic derivative with comparable activity to this compound.[1]
3,5-di-O-butanoyl this compoundButanoyl groups on A-ring28.9Lipophilic derivative with slightly enhanced activity.[1]
3,5-di-O-octanoyl this compoundOctanoyl groups on A-ring32.5Lipophilic derivative with comparable activity.[1]
3,5-di-O-palmitoyl this compoundPalmitoyl groups on A-ring33.1Lipophilic derivative with comparable activity.[1]
ResveratrolReference Compound>40Lower activity than this compound and its lipophilic derivatives.[1]
This compound 4'-β-glucopyranosideGlycosylation at 4'-OHInactive[2]Glycosylation at the key 4'-OH position abolishes DPPH scavenging activity.[2]

SC50: The concentration of the compound required to scavenge 50% of the DPPH radical.

Experimental Protocols

Synthesis of Lipophilic this compound Derivatives (General Procedure)

This protocol is a general guide for the synthesis of lipophilic this compound derivatives, adapted from Bernini et al. (2009).

  • Protection of Resveratrol: Resveratrol is first acylated to protect the hydroxyl groups. For example, to synthesize 3,5-di-O-acetyl resveratrol, resveratrol is reacted with acetic anhydride in pyridine.

  • Aromatic Hydroxylation: The key step is the regioselective hydroxylation of the protected resveratrol. This can be achieved using 2-iodoxybenzoic acid (IBX) in a solvent like DMSO at room temperature. The reaction introduces a hydroxyl group at the 3' position, creating the catechol moiety.

  • Reduction: An in-situ reduction step using sodium dithionite (Na2S2O4) is performed to obtain the final this compound derivative.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by characterization using NMR and mass spectrometry.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of this compound derivatives in methanol or DMSO. Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol or DMSO is used as a blank.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radical) is determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment.

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.

  • Sample Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of the this compound derivatives for 1 hour.

  • Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells to induce oxidative stress.

  • Measurement: Immediately begin measuring the fluorescence intensity (excitation at 485 nm, emission at 538 nm) every 5 minutes for 1 hour using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. A lower area under the curve indicates higher antioxidant activity.

Visualizations

Signaling Pathways

piceatannol_nrf2_ho1_pathway cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Keap1 Keap1 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and activation of the antioxidant response element (ARE), which upregulates genes like HO-1.

piceatannol_sirt3_pathway This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates Deacetylation Deacetylation SIRT3->Deacetylation Autophagy_Inhibition Inhibition of Excessive Autophagy SIRT3->Autophagy_Inhibition Mitochondrial_Proteins Mitochondrial Proteins (e.g., SOD2, IDH2) Mitochondrial_Function Improved Mitochondrial Function Mitochondrial_Proteins->Mitochondrial_Function Deacetylation->Mitochondrial_Proteins ROS_Reduction Reduced ROS Mitochondrial_Function->ROS_Reduction ROS_Reduction->Autophagy_Inhibition piceatannol_pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K modulates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis Oxidative_Stress Oxidative Stress Cell_Survival->Oxidative_Stress protects against Oxidative_Stress->PI3K can inhibit experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization In_Vitro_Assays In Vitro Antioxidant Assays (DPPH, ABTS) Characterization->In_Vitro_Assays Cellular_Assay Cellular Antioxidant Activity (CAA) Assay Characterization->Cellular_Assay Data_Analysis Data Analysis (IC50/SC50 Calculation) In_Vitro_Assays->Data_Analysis Cellular_Assay->Data_Analysis Conclusion Conclusion on Structure-Activity Relationship Data_Analysis->Conclusion

References

Validation & Comparative

Piceatannol vs. Resveratrol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piceatannol and resveratrol are naturally occurring stilbenoids, polyphenolic compounds produced by plants in response to stress, such as fungal infection or UV radiation.[1][2] Resveratrol, the more widely studied of the two, is well-known for its presence in red wine and grapes and has been investigated for a range of health benefits.[3][4] this compound, a structural analog and a metabolite of resveratrol, is distinguished by an additional hydroxyl group on its phenolic ring.[5] It is found in sources like passion fruit, grapes, white tea, and Japanese knotweed.[3][4]

While structurally similar, emerging research indicates that this compound often exhibits superior biological activity compared to resveratrol.[1][5] This guide provides an objective comparison of the biological activities of this compound and resveratrol, focusing on bioavailability, antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects, supported by experimental data.

Bioavailability and Metabolism

A critical factor limiting the therapeutic application of resveratrol is its low bioavailability.[6][7] this compound generally demonstrates higher bioavailability and metabolic stability. In a pharmacokinetic study in rats involving intragastric administration, the area under the plasma concentration curve for this compound was 2.1 times higher than that for resveratrol, indicating superior absorption and stability.[8] Although the oral bioavailability of resveratrol in humans is estimated to be less than 1%, this compound has shown a bioavailability of approximately 7% in rats, suggesting a potential advantage for in vivo applications.[7]

Antioxidant Activity

Both compounds are known for their antioxidant properties, but studies consistently show this compound to be a more potent radical scavenger. The additional hydroxyl group in this compound's structure enhances its ability to scavenge reactive oxygen species (ROS).[9]

Comparative Efficacy in ROS Reduction

A study using C2C12 myoblast cells demonstrated that while both compounds protect against oxidative stress, this compound's effects are more pronounced. At a concentration of 10 μM, this compound was more effective than both resveratrol and vitamin C at reducing hydrogen peroxide-induced ROS.[6][7] Furthermore, this compound showed a greater capacity to inhibit the increase in mitochondrial ROS induced by antimycin A compared to resveratrol.[6][7]

Table 1: Comparison of Antioxidant and Antiapoptotic Effects

ParameterCell LineTreatmentResveratrolThis compoundReference
Mitochondrial ROS Reduction C2C1210 µM compound + Antimycin ALess effectiveMore effective[6]
H₂O₂-induced ROS Reduction C2C1210 µM compound + H₂O₂Less effectiveMore effective than Resveratrol & Vitamin C[6]
Antimycin A-induced Apoptosis Reduction C2C1210 µM compound + Antimycin ALess effectiveMore effective[6][7]

Mechanism of Action

Resveratrol's protective effects are primarily mediated through the activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[6][7] this compound also utilizes the SIRT1 pathway; however, it has an additional, distinct mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[6][7] This dual-pathway activation may account for its superior cytoprotective and antioxidant effects.[6][7]

Antioxidant_Pathways cluster_res Resveratrol Pathway cluster_pic This compound Pathway Res Resveratrol SIRT1_res SIRT1 Activation Res->SIRT1_res Protection_res Cytoprotection (ROS Reduction) SIRT1_res->Protection_res Pic This compound SIRT1_pic SIRT1 Activation Pic->SIRT1_pic Nrf2 Nrf2 Activation Pic->Nrf2 Protection_pic Superior Cytoprotection (ROS Reduction) SIRT1_pic->Protection_pic HO1 HO-1 Expression Nrf2->HO1 HO1->Protection_pic

This compound's dual antioxidant pathways vs. Resveratrol's single pathway.

Experimental Protocol: Intracellular ROS Measurement

  • Cell Culture: C2C12 myoblast cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with 10 µM this compound or resveratrol for a specified time (e.g., 1 hour).

  • Oxidative Stress Induction: Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or antimycin A.

  • ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). The cells are incubated with the probe, which fluoresces when oxidized by ROS.

  • Quantification: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.

Anti-inflammatory Activity

This compound has demonstrated greater anti-inflammatory potency than resveratrol in cellular models. Its effectiveness is linked to its superior ability to suppress pro-inflammatory cytokines and induce the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).

Comparative Efficacy in Suppressing Pro-inflammatory Cytokines

In a study using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), both compounds suppressed the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). However, the relative potency was determined to be this compound > Resveratrol.[10][11] This effect is partly attributed to the induction of HO-1, as an HO-1 inhibitor partially reversed the suppressive effects of this compound and resveratrol on cytokine production.[10][11]

Table 2: Comparison of Anti-inflammatory Effects in LPS-stimulated RAW264.7 Macrophages

ParameterThis compoundResveratrolReference
TNF-α Production Suppression More potentLess potent[10][11]
IL-1β Production Suppression More potentLess potent[10][11]
HO-1 Expression Induction More activeLess active[10][11]

Mechanism of Action

The anti-inflammatory actions of both stilbenoids involve the inhibition of key inflammatory mediators. This compound's enhanced activity is correlated with its greater number of hydroxyl groups, which leads to more potent induction of HO-1.[10][11] HO-1 plays a crucial role in the anti-inflammatory response. This compound has also been shown to suppress the activation of NF-κB, a central transcription factor in the inflammatory process.[3]

Anti_Inflammatory_Workflow cluster_inhibition LPS LPS (Lipopolysaccharide) Macrophage RAW264.7 Macrophage LPS->Macrophage stimulates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Inflammation produces Pic This compound (More Potent) Pic->Inflammation inhibits HO1 HO-1 Induction Pic->HO1 strongly induces Res Resveratrol (Less Potent) Res->Inflammation inhibits Res->HO1 induces HO1->Inflammation inhibits

Workflow of this compound and Resveratrol in suppressing LPS-induced inflammation.

Experimental Protocol: Cytokine Measurement by ELISA

  • Cell Culture and Stimulation: RAW264.7 macrophages are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or resveratrol for 1-2 hours. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read at 450 nm, and cytokine concentrations are calculated based on a standard curve. The inhibitory effect of the compounds is expressed as a percentage of the control (LPS-stimulated cells without compound treatment).

Anti-Cancer Activity

This compound exhibits potent anti-cancer properties, often superior to those of resveratrol, by suppressing the proliferation of various tumor cells, inducing apoptosis, and causing cell-cycle arrest.[3][4]

Comparative Efficacy in Cancer Cell Lines

Studies have shown that this compound is a more potent anti-cancer agent than resveratrol.[1][2] For instance, this compound more effectively suppresses both anchorage-dependent and -independent growth of MCF-7 human breast cancer cells.[12] In gastric cancer cell lines, this compound inhibits proliferation and induces autophagy.[13] However, in some contexts, resveratrol may show higher cytotoxicity. One study on MCF-7 cells found resveratrol to be more cytotoxic than this compound at concentrations above 25 µM after 48 hours of incubation.[14]

Table 3: Comparison of Anti-Cancer Effects

Cancer TypeCell LineEffectFindingReference
Breast Cancer MCF-7Growth SuppressionThis compound is more effective at suppressing growth.[12]
Breast Cancer MCF-7Cytotoxicity (48h)Resveratrol is more cytotoxic at >25 µM.[14]
Gastric Cancer SGC-7901Proliferation, InvasionThis compound inhibits STAT3 phosphorylation, suppressing proliferation and invasion.[13]
Leukemia K562, HL-60, L1210DNA Damage ProtectionThis compound shows significantly higher protection against DNA damage compared to resveratrol.[15]

Mechanism of Action

The anti-cancer effects of this compound are mediated through the modulation of multiple signaling pathways. It can suppress transcription factors like NF-κB and inhibit key kinases such as JAK-1, which is crucial for the STAT pathway involved in carcinogenesis.[3][4] this compound induces apoptosis through the activation of caspases, loss of mitochondrial potential, and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][4]

Apoptosis_Pathway cluster_inhibition Inhibition of Survival Signals cluster_activation Activation of Pro-apoptotic Signals This compound This compound NFkB NF-κB This compound->NFkB inhibits JAK1 JAK-1 / STAT This compound->JAK1 inhibits Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax / Bid (Pro-apoptotic) This compound->Bax activates Caspases Caspase Activation (-3, -8, -9) This compound->Caspases activates Apoptosis Apoptosis (Cancer Cell Death) Bcl2->Apoptosis inhibits Bax->Apoptosis induces Caspases->Apoptosis induces

Simplified signaling pathways modulated by this compound to induce apoptosis in cancer cells.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or resveratrol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a wavelength of ~570 nm. The IC₅₀ (half-maximal inhibitory concentration) value is then calculated.

Cardioprotective Effects

Both compounds exhibit cardioprotective properties, but this compound appears to be more potent in specific applications, such as preventing cardiac arrhythmias.[16]

Comparative Efficacy in Cardioprotection

In a study on ischemia-reperfused rat hearts, this compound demonstrated significantly more potent antiarrhythmic effects than resveratrol.[17] this compound was also found to be more potent in inhibiting several cardiac ion channels, including the sodium current (INa) and potassium currents (Ito and IKss), which is consistent with its superior antiarrhythmic activity.[17]

Table 4: Comparison of Antiarrhythmic and Ion Channel Inhibition Effects

ParameterThis compoundResveratrolReference
Antiarrhythmic IC₅₀ (in ischemia-reperfused rat hearts)3.1 ± 0.1 µmol·L⁻¹33.7 ± 8.6 µmol·L⁻¹[17]
Inhibition of Sodium Current (INa) More potentLess potent[17]
Inhibition of Transient Outward K⁺ Current (Ito) More potentLess potent[17]
Inhibition of Steady-state K⁺ Current (IKss) More potentLess potent[17]

Mechanism of Action

The cardioprotective effects of this compound and resveratrol are multifaceted, involving antioxidant actions, enhancement of nitric oxide (NO) synthesis, and modulation of cardiac ion channels.[18] this compound's more potent inhibition of cardiac sodium and potassium channels contributes to its stronger antiarrhythmic effect by modulating the cardiac action potential.[17]

Experimental Protocol: Langendorff Ischemia-Reperfusion Model

  • Heart Isolation: Rat hearts are excised and mounted on a Langendorff apparatus, where they are retrogradely perfused with Krebs-Henseleit solution.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).

  • Drug Perfusion: The heart is then perfused with a solution containing either this compound or resveratrol at a specific concentration.

  • Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a set time (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).

  • Arrhythmia Assessment: Electrocardiogram (ECG) recordings are taken throughout the experiment to monitor for arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF). The incidence and duration of these arrhythmias are quantified.

The available experimental evidence strongly suggests that this compound, while structurally similar to resveratrol, often possesses superior biological activity. Its advantages include higher bioavailability and more potent antioxidant, anti-inflammatory, and, in many cases, anti-cancer and cardioprotective effects.[5][19] The presence of an additional hydroxyl group in its structure appears to be a key factor in its enhanced efficacy, particularly in its ability to scavenge free radicals and modulate a wider range of cellular signaling pathways, such as the Nrf2/HO-1 system.[6][7][9] While resveratrol remains a significant compound of interest, this compound is emerging from its shadow as a potentially more effective natural therapeutic agent, warranting further investigation for its applications in human health and disease prevention.[3][4]

References

Piceatannol vs. Other Syk Kinase Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Spleen tyrosine kinase (Syk) has emerged as a significant therapeutic target in the fields of immunology and oncology due to its critical role in signal transduction pathways of various immune cells.[1][] Inhibition of Syk can modulate immune responses, making it a promising strategy for treating autoimmune diseases, inflammatory conditions, and certain hematological malignancies.[1][][3] Piceatannol, a naturally occurring polyphenolic stilbene, is a well-known inhibitor of Syk.[4][5] This guide provides a detailed comparison of this compound's efficacy against other prominent Syk inhibitors, supported by experimental data and methodologies.

Quantitative Efficacy Comparison

The inhibitory efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the in vitro potency of this compound and several other Syk inhibitors.

InhibitorType/ClassTarget Kinase(s)IC50 / Ki (Syk)Additional Information
This compound Natural PolyphenolSyk, PKA, PKC, MLCK, CDPK~10-15 µMAlso demonstrates anti-inflammatory and anticancer properties.[4][6][7]
Fostamatinib (R406) Small MoleculeSyk41 nM (IC50), 30 nM (Ki)Prodrug of R406; approved for chronic immune thrombocytopenia.[][8][9][10]
Entospletinib (GS-9973) Small MoleculeSyk7.7 nMA second-generation, highly selective Syk inhibitor.[11][12][13][14][15]
Lanraplenib (GS-9876) Small MoleculeSyk9.5 nMA highly selective, orally active Syk inhibitor.[16][17][18][19]
TAK-659 (Mivavotinib) Small MoleculeSyk, FLT33.2 nMA potent dual inhibitor of Syk and FMS-like tyrosine kinase 3 (FLT3).[15][20][21][22]
Cerdulatinib (PRT062070) Small MoleculeSyk, JAK family32 nMA dual inhibitor of Syk and Janus kinases (JAK).[][23][24][25]

As evidenced by the data, this compound exhibits a significantly higher IC50 value for Syk inhibition compared to synthetic small molecule inhibitors like fostamatinib, entospletinib, lanraplenib, TAK-659, and cerdulatinib. This indicates that this compound is a less potent inhibitor of Syk kinase activity in a cell-free context. While this compound shows activity in the micromolar range, the other listed inhibitors are potent in the nanomolar range.

Key Signaling Pathways Involving Syk Kinase

Syk plays a pivotal role in the signaling cascades initiated by various immune cell receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][26] Upon receptor engagement, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[1][26][27]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor BCR / FcR ITAM ITAM Receptor->ITAM Ligand Binding Syk Syk ITAM->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg Vav Vav Syk->Vav PI3K PI3K Syk->PI3K Ca_flux Ca²⁺ Mobilization PLCg->Ca_flux MAPK_pathway MAPK Pathway Vav->MAPK_pathway NFkB_pathway NF-κB Pathway PI3K->NFkB_pathway Cell_Response Cellular Responses (e.g., Cytokine Release, Proliferation) MAPK_pathway->Cell_Response NFkB_pathway->Cell_Response Ca_flux->Cell_Response

Caption: Simplified Syk signaling pathway in immune cells.

Experimental Protocols

The determination of Syk kinase inhibition is typically performed using in vitro kinase assays. These assays measure the transfer of a phosphate group from ATP to a substrate by the Syk enzyme. The potency of an inhibitor is determined by its ability to block this reaction.

General Protocol for In Vitro Syk Kinase Inhibition Assay

This protocol provides a general framework. Specific components like substrate and detection method may vary.

  • Reagent Preparation :

    • Kinase Buffer : Typically contains a buffer (e.g., 40-50 mM HEPES, pH 7.5), MgCl₂ (e.g., 10-20 mM), BSA (e.g., 0.1 mg/mL), and DTT (e.g., 1 mM).[28][29][30]

    • Syk Enzyme : Recombinant human Syk enzyme is diluted to a working concentration in the kinase buffer.

    • Substrate : A suitable peptide or protein substrate is prepared. Examples include poly(Glu, Tyr) polypeptide or specific biotinylated peptides.[28][30]

    • ATP : Prepared in kinase buffer at a concentration near its Km value for Syk (approx. 10-25 µM) to ensure competitive inhibition can be accurately measured.[31]

    • Inhibitor : The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Kinase Reaction :

    • The Syk enzyme is pre-incubated with the various concentrations of the inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or room temperature) in a microplate well.[30][32]

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.[28][30]

    • The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes).

  • Detection :

    • The reaction is terminated, often by adding a solution containing EDTA, which chelates the Mg²⁺ necessary for enzyme activity.[28]

    • The amount of phosphorylated substrate is quantified. Common detection methods include:

      • ADP-Glo™ Assay : Measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP and detected via a luciferase-based reaction.[29][30]

      • Homogeneous Time-Resolved Fluorescence (HTRF) : Uses a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor (for biotinylated substrates). Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[28]

      • Time-Resolved Luminescence : Utilizes a specific peptide substrate that, upon phosphorylation, enhances the luminescence of a lanthanide ion like Terbium (Tb³⁺).[32]

  • Data Analysis :

    • The signal from each inhibitor concentration is normalized to the controls (0% inhibition for vehicle control, 100% inhibition for no enzyme).

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is calculated from this curve using a suitable regression model (e.g., four-parameter logistic fit).

G prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate, ATP) incubate 2. Pre-incubation (Syk Enzyme + Inhibitor) prep->incubate initiate 3. Initiate Reaction (Add Substrate + ATP) incubate->initiate react 4. Kinase Reaction (Incubate for 30-60 min) initiate->react stop 5. Stop Reaction (e.g., Add EDTA) react->stop detect 6. Detection (Measure Phosphorylation) stop->detect analyze 7. Data Analysis (Calculate IC50) detect->analyze

References

Piceatannol: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Piceatannol against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating this compound's potential as a therapeutic agent for neurodegenerative diseases.

Executive Summary

This compound, a natural analog of resveratrol, has demonstrated significant neuroprotective properties across a range of preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, cerebral ischemia, and age-related neurodegeneration.[1][2][3][4] Emerging evidence suggests that in several instances, this compound exhibits more potent effects than its well-researched counterpart, resveratrol.[1][5] Its neuroprotective mechanisms are multifaceted, primarily involving the activation of key cellular signaling pathways such as Sirtuin 1 (Sirt1)/Forkhead box protein O1 (FoxO1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Sirtuin 3 (SIRT3), which collectively enhance antioxidant defenses, reduce apoptosis, and improve mitochondrial function.[4][6][7] This guide summarizes the key experimental findings, provides detailed methodologies for crucial assays, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of this compound's neuroprotective potential.

Comparative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from various studies, comparing the neuroprotective effects of this compound with Resveratrol and other controls in different experimental models.

Table 1: Neuroprotection in Alzheimer's Disease Models

Model SystemTreatmentConcentrationOutcome MeasureResultReference
Aβ₂₅₋₃₅-induced toxicity in PC12 cellsThis compound10 µMCell Viability (MTT Assay)~80% viability[1]
Aβ₂₅₋₃₅-induced toxicity in PC12 cellsResveratrol10 µMCell Viability (MTT Assay)~60% viability[1]
Aβ₂₅₋₃₅-induced toxicity in PC12 cellsThis compound10 µMROS GenerationSignificant reduction[1]
AlCl₃ and D-galactose-induced AD in miceThis compound20 mg/kg/dayEscape Latency (Morris Water Maze)Significantly decreased latency
AlCl₃ and D-galactose-induced AD in miceThis compound20 mg/kg/dayAβ₁₋₄₂ levels in hippocampusSignificantly decreased

Table 2: Neuroprotection in Parkinson's Disease Models

Model SystemTreatmentConcentrationOutcome MeasureResultReference
α-synuclein-induced toxicity in PC12 cellsThis compound30 µMCell Viability (MTT Assay)Restored to control levels[2]
α-synuclein-induced toxicity in PC12 cellsAmpelopsin A30 µMCell Viability (MTT Assay)No protective effect[2]
α-synuclein aggregationThis compound100 µMThioflavin T Fluorescence~71% inhibition of fibril formation[2]

Table 3: Neuroprotection in Cerebral Ischemia Models

Model SystemTreatmentDoseOutcome MeasureResultReference
Cerebral Ischemia/Reperfusion Injury (CIRI) in miceThis compound20 mg/kg/dayNeurological Severity ScoreSignificantly improved[6]
Cerebral Ischemia/Reperfusion Injury (CIRI) in miceThis compound20 mg/kg/dayInfarct VolumeSignificantly reduced[8]
Cerebral Ischemia/Reperfusion Injury (CIRI) in miceThis compound20 mg/kg/dayTUNEL-positive cellsSignificantly decreased[6]
Global Ischemic Model in ratsThis compound10 mg/kgCerebral Blood FlowIncreased[3]

Table 4: Neuroprotection in Aging Models

Model SystemTreatmentDoseOutcome MeasureResultReference
D-galactose-induced aging in miceThis compound20 mg/kg/daySpatial Learning & MemoryEnhanced[4]
D-galactose-induced aging in miceThis compound20 mg/kg/daySOD and CAT activity in hippocampusElevated[4]
D-galactose-induced aging in miceThis compound20 mg/kg/dayNrf2 Nuclear TranslocationIncreased[4]
Neural stem cell differentiationThis compound2.5 µMAstrocyte DifferentiationPromoted[5]
Neural stem cell differentiationResveratrol2.5 µMAstrocyte DifferentiationNo effect[5]

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways.

Sirt1_FoxO1_Pathway cluster_nucleus Nucleus This compound This compound Sirt1 Sirt1 This compound->Sirt1 Activates FoxO1_Ac Ac-FoxO1 Sirt1->FoxO1_Ac Deacetylates FoxO1 FoxO1 FoxO1_Ac->FoxO1 Antioxidant_Genes Antioxidant Genes (e.g., SOD, Catalase) FoxO1->Antioxidant_Genes Upregulates Apoptosis_Genes Pro-apoptotic Genes (e.g., Bax) FoxO1->Apoptosis_Genes Downregulates Nucleus Nucleus Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Apoptosis_Genes->Neuroprotection

This compound activates the Sirt1/FoxO1 pathway.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits binding to Nrf2 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

This compound activates the Nrf2 antioxidant pathway.

SIRT3_Pathway This compound This compound SIRT3 SIRT3 This compound->SIRT3 Upregulates Mitochondrial_Proteins_Ac Acetylated Mitochondrial Proteins SIRT3->Mitochondrial_Proteins_Ac Deacetylates Mitochondrial_Proteins Deacetylated Mitochondrial Proteins Mitochondrial_Proteins_Ac->Mitochondrial_Proteins Mitochondrial_Function Improved Mitochondrial Function & Biogenesis Mitochondrial_Proteins->Mitochondrial_Function ROS_Reduction Reduced Mitochondrial ROS Mitochondrial_Function->ROS_Reduction Autophagy_Inhibition Inhibition of Excessive Autophagy Mitochondrial_Function->Autophagy_Inhibition Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection Autophagy_Inhibition->Neuroprotection

This compound enhances mitochondrial function via SIRT3.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate neuronal cells (e.g., PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound or Resveratrol for 2 hours.

  • Induction of Toxicity: Add the neurotoxic agent (e.g., Aβ₂₅₋₃₅ at 25 µM) to the wells and incubate for an additional 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection (TUNEL) Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Perfuse mouse brains with 4% paraformaldehyde and embed in paraffin. Section the brain tissue into 5 µm slices.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT and FITC-dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.

  • Counterstaining: Mount the sections with a mounting medium containing DAPI for nuclear staining.

  • Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive (apoptotic) cells will appear green, and all cell nuclei will appear blue.

Western Blot Analysis for Sirt1 and Nrf2

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer containing protease inhibitors. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 30-50 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sirt1 (1:1000), Nrf2 (1:1000), or β-actin (1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a cerebral ischemia model.

Experimental_Workflow Model Cerebral Ischemia/Reperfusion Injury (CIRI) Mouse Model Treatment This compound Treatment (e.g., 20 mg/kg/day) Model->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Histology Histological Analysis (e.g., TUNEL Assay) Treatment->Histology Biochemical Biochemical Assays (e.g., Antioxidant Enzymes) Treatment->Biochemical Molecular Molecular Analysis (e.g., Western Blot for Sirt1, Nrf2) Treatment->Molecular Data Data Analysis & Interpretation Behavioral->Data Histology->Data Biochemical->Data Molecular->Data

Workflow for in vivo neuroprotection studies.

Conclusion

The compiled evidence strongly supports the neuroprotective potential of this compound. Its superior efficacy in some models compared to Resveratrol, coupled with its ability to modulate key neuroprotective signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to design and conduct further studies to validate and expand upon these promising findings.

References

Piceatannol vs. Resveratrol: A Comparative Guide on Anti-Adipogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a global health concern, is characterized by the excessive expansion of white adipose tissue, a process driven by the differentiation of preadipocytes into mature, lipid-laden adipocytes—a process known as adipogenesis. Consequently, the inhibition of adipogenesis presents a promising therapeutic strategy for the prevention and treatment of obesity and its associated metabolic disorders. Among the myriad of natural compounds investigated for their anti-obesity potential, the stilbenoids piceatannol and its structural analog, resveratrol, have garnered significant attention. This guide provides an objective comparison of the anti-adipogenic effects of this compound and resveratrol, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Comparison of Anti-Adipogenic Effects

The following tables summarize the quantitative data from various studies, offering a direct comparison of the efficacy of this compound and resveratrol in inhibiting adipogenesis.

Table 1: Inhibition of Lipid Accumulation
Compound Cell Line Concentration Inhibition of Lipid Accumulation (%)
This compound3T3-L125 µMNot specified, but significant inhibition observed[1]
This compound3T3-L150 µM~65%[2]
This compoundhuman vASCs5 µM16%[3]
This compoundhuman vASCs10 µM34%[3]
This compoundhuman vASCs20 µM54%[3]
Resveratrol3T3-L125 µM43%[4]
Resveratrol3T3-L140 µMSlight increase from 10 µM dose[5]
Resveratrol3T3-L150 µM94.3%[4]
Resveratrolhuman vASCs5, 10, 20 µMSignificant inhibition[3][6]

human vASCs: human visceral adipose-derived stem cells

Table 2: Effects on Adipogenic Marker Expression
Compound Cell Line Concentration Marker Effect
This compound3T3-L125, 50 µMC/EBPβ, PPARγ, C/EBPαReduced expression[1]
This compoundhuman vASCs20 µMC/EBPα, PPARγ, aP2Significantly attenuated mRNA and protein levels compared to resveratrol[3][6]
Resveratrol3T3-L110-40 µMC/EBPβ, C/EBPα, PPARγ, FABP4Dose-dependent reduction[5]
Resveratrol3T3-L1>10 µMPPARγ, C/EBPα, SREBP-1cReduced gene and protein expression[5]
Resveratrolhuman SGBS>10 µMPPARγ, GLUT4, FASSignificant reduction in expression[5]

aP2/FABP4: Adipocyte fatty acid binding protein; C/EBP: CCAAT/enhancer-binding protein; FAS: Fatty acid synthase; GLUT4: Glucose transporter type 4; PPARγ: Peroxisome proliferator-activated receptor γ; SREBP-1c: Sterol regulatory element-binding protein 1c; human SGBS: human Simpson-Golabi-Behmel Syndrome pre-adipocytes.

Signaling Pathways and Mechanisms of Action

This compound and resveratrol, despite their structural similarities, exhibit distinct mechanisms in their inhibition of adipogenesis.

This compound: Research indicates that this compound exerts its anti-adipogenic effects primarily during the early stages of adipocyte differentiation.[1] A key mechanism is the direct inhibition of the insulin receptor (IR) kinase activity.[1][7] This action disrupts the insulin signaling cascade, a critical pathway for initiating adipogenesis. By binding to the IR, this compound inhibits the phosphorylation of the insulin receptor substrate-1 (IRS-1) and the subsequent activation of the PI3K/Akt pathway.[1] This ultimately leads to the suppression of key adipogenic transcription factors like PPARγ and C/EBPα.[1]

G This compound This compound IR Insulin Receptor (IR) This compound->IR Inhibits IRS1 IRS-1 IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Adipogenic_TFs Adipogenic Transcription Factors (PPARγ, C/EBPα) Akt->Adipogenic_TFs Activates Adipogenesis Adipogenesis Adipogenic_TFs->Adipogenesis Promotes

Caption: this compound's inhibition of the insulin signaling pathway.

Resveratrol: Resveratrol's anti-adipogenic action involves multiple pathways. A primary mechanism is the downregulation of the master adipogenic transcription factors, PPARγ and C/EBPα.[5][8] This leads to a decreased expression of genes involved in lipid metabolism and storage. Additionally, resveratrol has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, inhibits anabolic processes like lipogenesis.[5] Some studies also suggest that resveratrol can induce apoptosis in mature adipocytes, further contributing to a reduction in fat mass.[5][8]

G Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates Adipogenic_TFs Adipogenic Transcription Factors (PPARγ, C/EBPα) Resveratrol->Adipogenic_TFs Inhibits Apoptosis Apoptosis Resveratrol->Apoptosis Induces Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Adipogenic_TFs->Lipogenesis Promotes

Caption: Resveratrol's multi-pathway anti-adipogenic effects.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation and Treatment

This protocol outlines the standard procedure for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a common in vitro model for studying adipogenesis.

G Start Seed 3T3-L1 Preadipocytes Confluency Grow to Confluency (~2 days post-confluency) Start->Confluency Induction Day 0: Induce with MDI (IBMX, Dexamethasone, Insulin) + Test Compound Confluency->Induction Maintenance1 Day 2: Change to Insulin Medium + Test Compound Induction->Maintenance1 Maintenance2 Day 4 onwards: Change to 10% FBS/DMEM + Test Compound (refresh every 2 days) Maintenance1->Maintenance2 Analysis Day 8-10: Harvest for Analysis (Oil Red O, qPCR) Maintenance2->Analysis

Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Calf Serum (CS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound/Resveratrol stock solutions

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% P/S and culture at 37°C in a 10% CO2 incubator.

  • Growth to Confluency: Grow cells until they are 100% confluent. Maintain the cells in this state for an additional 2 days.

  • Initiation of Differentiation (Day 0): Change the medium to a differentiation-inducing medium (MDI) containing DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Add this compound or resveratrol at the desired concentrations.

  • Maintenance (Day 2): Replace the MDI medium with DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin, along with the respective test compounds.

  • Maturation (Day 4 onwards): From day 4, culture the cells in DMEM with 10% FBS and 1% P/S, including the test compounds. The medium should be changed every 2 days until the cells are fully differentiated (typically between days 8 and 10), characterized by the accumulation of lipid droplets.[9]

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of intracellular lipids in differentiated adipocytes.

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (0.5 g in 100 ml isopropanol)

  • 60% Isopropanol

  • 100% Isopropanol

Procedure:

  • Washing: Gently wash the differentiated adipocytes with PBS.

  • Fixation: Fix the cells with 10% formalin for at least 30 minutes at room temperature.[10]

  • Washing: Wash the fixed cells with water and then with 60% isopropanol. Allow the wells to dry completely.

  • Staining: Add Oil Red O working solution (freshly prepared by diluting the stock solution with water at a 3:2 ratio and filtering) to each well and incubate for 30 minutes at room temperature in the dark.[10]

  • Washing: Remove the staining solution and wash the cells repeatedly with water until the wash water is clear.

  • Quantification:

    • Visually inspect and capture images under a microscope.

    • For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes.[11]

    • Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm.[10][11]

Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression

qPCR is employed to measure the mRNA expression levels of key adipogenic transcription factors and markers.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PPARγ, C/EBPα) and a housekeeping gene (e.g., β-actin, GAPDH)

Procedure:

  • RNA Extraction: Isolate total RNA from the treated and control adipocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system. The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

Both this compound and resveratrol demonstrate significant anti-adipogenic properties, primarily by inhibiting the key transcription factors that govern adipocyte differentiation. However, available data suggests that this compound may be a more potent inhibitor of adipogenesis than resveratrol, particularly in human visceral adipose-derived stem cells.[3][6] this compound's targeted inhibition of the insulin receptor at the initial stages of differentiation presents a distinct and powerful mechanism of action.[1][7] In contrast, resveratrol's effects are more pleiotropic, involving the modulation of multiple signaling pathways.[5][8] This comparative guide provides a foundational resource for researchers and professionals in the field, highlighting the therapeutic potential of these natural stilbenoids in the context of obesity and metabolic disease research and development. Further in-depth studies are warranted to fully elucidate their comparative efficacy and mechanisms in various preclinical and clinical settings.

References

A Comparative Analysis of the Biological Activities of Piceatannol and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anti-cancer properties of the natural stilbene piceatannol and its primary metabolites.

This compound, a naturally occurring stilbenoid and a metabolite of resveratrol, has garnered significant attention for its diverse pharmacological activities. Found in various fruits, including grapes and passion fruit, this compound and its metabolites exhibit a range of biological effects, from potent antioxidant and anti-inflammatory actions to promising anti-cancer properties. This guide provides a comparative analysis of the bioactivities of this compound and its primary metabolites—isorhapontigenin, this compound-3'-O-glucuronide, and this compound sulfates—supported by available experimental data and detailed methodologies.

Metabolism of this compound

Following ingestion, this compound undergoes extensive metabolism in the body, primarily in the liver. The main metabolic pathways include glucuronidation, sulfation, and O-methylation. This results in the formation of several key metabolites, including this compound-3'-O-glucuronide, this compound sulfates, and the O-methylated metabolite, isorhapontigenin. The biological activities of these metabolites are of great interest as they may contribute to the overall therapeutic effects of this compound.

This compound This compound Metabolism Metabolism This compound->Metabolism Phase I & II Enzymes Isorhapontigenin Isorhapontigenin Metabolism->Isorhapontigenin O-methylation Piceatannol_Glucuronide This compound-3'-O-glucuronide Metabolism->Piceatannol_Glucuronide Glucuronidation Piceatannol_Sulfates Piceatannol_Sulfates Metabolism->Piceatannol_Sulfates Sulfation

Metabolic conversion of this compound.

Comparative Biological Activities

The following sections detail the comparative antioxidant, anti-inflammatory, and anti-cancer activities of this compound and its metabolites based on available in vitro and in vivo data.

Antioxidant Activity

The antioxidant capacity of this compound and its metabolites is a key aspect of their protective effects against cellular damage. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
This compound 28.9 - 35.6[1]
Isorhapontigenin Data not available
This compound-3'-O-glucuronide Data not available
This compound Sulfates Data not available
Anti-inflammatory Activity

This compound and its metabolites have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. A common method to assess this activity is by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayEffectReference
This compound NO Production Inhibition (LPS-stimulated RAW264.7 cells)Potent inhibition[2][3]
TNF-α Production Inhibition (LPS-stimulated RAW264.7 cells)Significant suppression[2][3]
Isorhapontigenin NO Production Inhibition (LPS-stimulated RAW264.7 cells)Inhibition observed[3]
TNF-α Production Inhibition (LPS-stimulated RAW264.7 cells)Inhibition observed[3]
This compound-3'-O-glucuronide Eotaxin-1 Expression (IL-13 & TNF-α stimulated HPAEC)No significant effect[4]
This compound Sulfates Data not available

This compound has been shown to potently inhibit the production of NO and TNF-α in activated macrophages.[2][3] Its metabolite, isorhapontigenin, also exhibits anti-inflammatory effects, though direct quantitative comparisons with this compound are limited.[3] One study indicated that this compound-3'-O-glucuronide did not significantly affect eotaxin-1 expression, suggesting it may have a different or less potent anti-inflammatory profile compared to the parent compound in this specific assay.[4]

cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Upregulation This compound This compound This compound->NF_kB Inhibits

This compound's inhibition of the NF-κB pathway.
Anti-cancer Activity

The cytotoxic effects of this compound and its metabolites against various cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

CompoundCell LineIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)5.1 (72h)[5]
OV2008 (Ovarian cancer)29.1 (48h)[6]
WM266-4 (Melanoma)29.4 (48h)[6]
A2058 (Melanoma)15.6 (48h)[6]
SW1990 (Pancreatic cancer)30.69 (48h)[6]
PANC-1 (Pancreatic cancer)21.82 (48h)[6]
Isorhapontigenin Data not available
This compound-3'-O-glucuronide Data not available
This compound Sulfates Data not available

This compound has demonstrated cytotoxic activity against a variety of cancer cell lines, with IC50 values in the micromolar range.[5][6] Unfortunately, there is a significant lack of publicly available data on the anti-cancer activity of its major metabolites, isorhapontigenin, this compound-3'-O-glucuronide, and this compound sulfates, in terms of their IC50 values.

Start Seed Cancer Cells Incubate_Cells Incubate (24h) Start->Incubate_Cells Add_Compound Add this compound or Metabolite Incubate_Cells->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (1-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance

Workflow for the MTT cell viability assay.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (this compound or its metabolites) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

TNF-α Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Culture macrophage cells (e.g., RAW264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition.

  • The IC50 value is determined from the dose-response curve.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Conclusion

This compound demonstrates significant antioxidant, anti-inflammatory, and anti-cancer activities. While its metabolite, isorhapontigenin, also shows biological activity, a direct and comprehensive quantitative comparison across various assays is still lacking in the scientific literature. Furthermore, there is a notable gap in the understanding of the biological activities of this compound's major metabolites, the glucuronide and sulfate conjugates. Future research should focus on isolating or synthesizing these metabolites and evaluating their activities in standardized assays to provide a complete picture of the therapeutic potential of this compound and its metabolic products. This will be crucial for the rational design and development of this compound-based therapeutics and nutraceuticals.

References

Safety Operating Guide

Safe Disposal of Piceatannol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Piceatannol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Hazard Information

This compound is a pharmaceutically active compound that requires careful handling.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to be a moderate to severe irritant to the skin and eyes.[1] Thermal decomposition may produce toxic gases such as carbon monoxide and carbon dioxide.[1] Adherence to safety protocols is mandatory when handling or disposing of this chemical.

Hazard and Safety Data Summary

PropertyInformationSource
CAS Number 10083-24-6[1][2]
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
Hazard Class Toxic, Irritant[1]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[1][2]
Recommended Storage Store at -20°C, protected from light and heat.[3]

Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Breathing Equipment: A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder form, to avoid inhalation.[1]

  • Hand Protection: Wear chemical-resistant rubber gloves at all times.[1]

  • Eye Protection: Use chemical safety goggles to protect against splashes or dust.[1]

  • Body Protection: A standard laboratory coat should be worn.

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1] The following is a general best-practice guide for laboratory settings. Never discharge this compound waste into sewers or waterways. [2]

Step 1: Waste Segregation and Containment

  • Designate a specific, clearly labeled waste container for all this compound waste. This includes pure or unused this compound, solutions containing this compound, and any contaminated materials.

  • The container must be made of a chemically compatible material, be securely sealed to prevent leaks or spills, and be properly labeled with the chemical name and associated hazards.

  • Store the waste container in a designated, secure area, such as a satellite accumulation area within the laboratory, away from incompatible materials.

Step 2: Managing Solid this compound Waste

  • Carefully transfer any unused or waste this compound powder into the designated waste container.

  • Avoid generating dust. If possible, perform this task in a laboratory fume hood.[3]

  • Seal the container immediately after the transfer is complete.

Step 3: Managing Liquid this compound Waste

  • Collect all solutions containing this compound in the designated, sealed waste container.

  • Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 4: Handling Contaminated Laboratory Materials

  • Any items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty original containers, must be considered chemical waste.

  • Place these materials in a sealed plastic bag or a separate, clearly labeled container for contaminated solid waste.

  • Rinse empty original containers with a suitable solvent (e.g., ethanol) and collect the rinsate as liquid chemical waste before disposing of the container.

Step 5: Accidental Spill Cleanup

  • In the event of a small spill, ensure the area is well-ventilated, and personnel are wearing the correct PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).

  • Carefully sweep or scoop the absorbed material into the designated chemical waste container.[3]

  • Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as contaminated waste.

Step 6: Final Disposal

  • Once the waste container is full (typically no more than ¾ full) or has been in satellite accumulation for the maximum time allowed by your institution, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Ensure all necessary paperwork and labeling are complete as required by your institution and transport regulations. This compound is generally considered non-hazardous for transport.[1]

Disposal Workflow Diagram

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated (Solid, Liquid, or Contaminated Labware) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill For Spills: Absorb with Inert Material and Collect as Waste start->spill contain Step 2: Collect Waste in a Designated, Labeled, and Sealed Container ppe->contain no_drain CRITICAL: DO NOT Dispose Down Drain or in General Trash contain->no_drain spill->contain final_disposal Step 3: Store Container in a Secure Satellite Accumulation Area no_drain->final_disposal ehs Step 4: Arrange Pickup via Institutional EHS or Certified Waste Contractor final_disposal->ehs end Disposal Complete ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Experimental Protocols

The disposal procedures outlined in this document are based on established safety data sheets and standard laboratory waste management practices. No experimental protocols related to the chemical degradation or neutralization of this compound for disposal purposes were identified in the reviewed literature. Disposal is primarily a logistical and regulatory process rather than an experimental one. Always defer to the guidelines provided by your institution's safety office and local regulatory agencies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Piceatannol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling piceatannol, a naturally occurring polyphenol of significant research interest. Adherence to these procedures will help safeguard personnel and maintain the integrity of your experiments.

Essential Safety Information at a Glance

This compound is a toxic compound that can cause moderate to severe irritation to the skin and eyes. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Personnel handling this substance must be trained and familiar with the procedures for managing potent active pharmaceutical ingredients.[1]

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
Appearance Crystalline solid[3]
Storage Temperature -20°C[3][4]
Solubility in Ethanol ~10 mg/mL[3][5]
Solubility in DMSO ~5 mg/mL[3]
Solubility in Dimethyl Formamide ~3 mg/mL[3]
Solubility in Ethanol:PBS (pH 7.2) (1:2) ~0.3 mg/mL[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is crucial when handling this compound to prevent contact with skin, eyes, and the respiratory system.

Recommended Personal Protective Equipment:
  • Respiratory Protection: A NIOSH/MSHA-approved respirator is required to prevent inhalation of dust or aerosols.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that this compound is often dissolved in solvents like ethanol or DMSO, nitrile or butyl rubber gloves are recommended for their broad chemical resistance. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and airborne particles.[1]

  • Body Protection: A laboratory coat or chemical-resistant coveralls should be worn to prevent skin contact.[1] Ensure clothing provides full coverage.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

Procedural Guidance for Handling this compound

A systematic workflow ensures that this compound is handled safely and effectively from receipt to disposal. The following diagram illustrates the key steps in this process.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Weigh this compound b->c Enter Handling Phase d Dissolve in Solvent c->d e Perform Experiment d->e f Decontaminate Surfaces e->f Complete Experiment g Segregate Waste f->g h Dispose of Waste g->h i Doff PPE h->i

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piceatannol
Reactant of Route 2
Reactant of Route 2
Piceatannol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.